5-Methoxychroman-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVKUZKGGXYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552715 | |
| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117422-43-2 | |
| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Methoxychroman-3-amine hydrochloride, a valuable building block in medicinal chemistry. The described route leverages accessible starting materials and established chemical transformations, with a focus on providing detailed experimental protocols and quantitative data to facilitate reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a multi-step sequence commencing with the commercially available 3-methoxyphenol. The core of this strategy involves the construction of the 5-methoxychroman-3-one intermediate, followed by the introduction of the amine functionality at the C3 position and subsequent formation of the hydrochloride salt.
The key stages of the synthesis are:
-
Protection of the phenolic hydroxyl group of 3-methoxyphenol.
-
Ortho-lithiation and reaction with an electrophile to introduce a two-carbon unit.
-
Deprotection and cyclization to form the chromanone ring.
-
Conversion of the ketone to an amine via enzymatic transamination.
-
Formation of the hydrochloride salt .
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are based on literature values for similar transformations and should be considered as targets for optimization.
| Step | Reaction | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Yield (%) |
| 1 | Protection of Phenol | 3-Methoxyphenol | Ethyl vinyl ether, trichloroacetic acid | 1-Ethoxyethyl 3-methoxyphenyl ether | 196.24 | ~95 |
| 2 | Ortho-lithiation and Alkylation | 1-Ethoxyethyl 3-methoxyphenyl ether | n-BuLi, CuI, Ethyl bromoacetate | Ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate | 298.34 | 86 |
| 3 | Deprotection and Dieckmann Condensation | Ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate | 2M HCl; NaOEt | 5-Methoxychroman-3-one | 178.18 | ~70 |
| 4 | Asymmetric Transamination | 5-Methoxychroman-3-one | ω-Transaminase, Isopropylamine, Pyridoxal 5'-phosphate | (R)-5-Methoxychroman-3-amine | 179.22 | 78 |
| 5 | Hydrochloride Salt Formation | (R)-5-Methoxychroman-3-amine | HCl in diethyl ether | (R)-5-Methoxychroman-3-amine hydrochloride | 215.68 | >95 |
Experimental Protocols
Step 1: Synthesis of 5-Methoxychroman-3-one (Intermediate)
This multi-step procedure is adapted from a known route for the synthesis of 5-methoxychroman-3-one.[1]
a) Protection of 3-Methoxyphenol
-
To a solution of 3-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of trichloroacetic acid (0.01 eq).
-
Cool the mixture to 0 °C and add ethyl vinyl ether (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethoxyethyl 3-methoxyphenyl ether.
b) Ortho-lithiation and Alkylation
-
Dissolve the protected 3-methoxyphenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of copper(I) iodide (0.5 eq) in anhydrous THF.
-
Transfer the lithium salt solution to the CuI suspension at -78 °C and stir for 30 minutes to form the organocopper complex.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with 10% sodium carbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate.[1]
c) Deprotection and Dieckmann Condensation
-
Dissolve the crude product from the previous step in ethanol and add 2M HCl.
-
Stir the solution at room temperature for 15-30 minutes to effect deprotection.
-
Evaporate the ethanol and extract the product with diethyl ether. Wash the ethereal layer with brine, dry, and evaporate to yield the deprotected ester.
-
For the cyclization, prepare a solution of sodium ethoxide in ethanol.
-
Add the deprotected ester dropwise to the sodium ethoxide solution at reflux.
-
Reflux the mixture for 2-3 hours, monitoring by TLC for the formation of 5-methoxychroman-3-one.
-
Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-methoxychroman-3-one.
Step 2: Synthesis of (R)-5-Methoxychroman-3-amine
This procedure is based on the highly efficient and stereoselective amination of chromanones using ω-transaminases.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add 5-methoxychroman-3-one (1.0 eq), isopropylamine (as the amine donor, 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).
-
Add the ω-transaminase enzyme (e.g., ATA-117 or a similar (R)-selective transaminase).
-
Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
Monitor the reaction for the conversion of the ketone to the amine using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography if necessary. This enzymatic method provides high enantiomeric excess (>99%) and good isolated yields (around 78% for the parent 3-aminochromane).
Step 3: Synthesis of (R)-5-Methoxychroman-3-amine hydrochloride
-
Dissolve the purified (R)-5-Methoxychroman-3-amine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield (R)-5-Methoxychroman-3-amine hydrochloride.
Visualization of the Synthesis Pathway
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
References
A Technical Guide to the Physicochemical Properties of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxychroman-3-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman backbone with a methoxy and an amine functional group, suggests potential for biological activity. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its related analogues. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and computational predictions to offer insights for researchers. It also includes standardized experimental protocols for determining key physicochemical parameters and visual workflows to guide laboratory investigations.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a methoxy group and an amine at specific positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 117422-43-2) is a derivative that has garnered interest for its potential applications in pharmaceutical research. Understanding its physicochemical properties is crucial for designing and developing new chemical entities, predicting their behavior in biological systems, and formulating them into potential drug products.
This guide aims to consolidate the known information on this compound, provide context through data from related compounds, and present standardized methodologies for its characterization.
Core Physicochemical Properties
Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables include a combination of identifier information for the target compound and a summary of computational and experimental data for structurally related chroman-3-amine derivatives to provide an estimated profile.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 117422-43-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | [2] |
Table 2: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Compound | Notes |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |
| logP (Octanol-Water Partition Coefficient) | 1.3792 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |
| Hydrogen Bond Donors | 1 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |
| Hydrogen Bond Acceptors | 3 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |
| Rotatable Bonds | 1 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |
| Water Solubility (Free Base) | < 0.1 mg/mL | Chroman-3-amine | Experimental data for the parent scaffold.[3] |
| Water Solubility (Hydrochloride Salt) | Enhanced | Chroman-3-amine hydrochloride | The hydrochloride salt form generally exhibits increased water solubility.[3] |
Experimental Protocols
The following are detailed, generalized protocols for determining the key physicochemical properties of an amine hydrochloride like this compound.
Determination of Melting Point
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Solubility
Methodology (Aqueous and Organic Solvents):
-
A known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) is added to a series of vials.
-
Increasing, precisely weighed amounts of this compound are added to each vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solutions are visually inspected for any undissolved solid. The lowest concentration at which solid remains is used to determine the approximate solubility.
-
For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Determination of pKa (Potentiometric Titration)
Methodology:
-
A standard solution of this compound of known concentration is prepared in water.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Mandatory Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.
Logical Relationship of Amine Basicity and Salt Formation
The following diagram illustrates the relationship between the basicity of the amine, its reaction with acid to form a hydrochloride salt, and the resulting impact on water solubility.
Conclusion
While direct experimental data for this compound remains scarce in the public domain, this guide provides a foundational understanding of its likely physicochemical properties based on its chemical structure and data from related analogues. The provided experimental protocols offer standardized methods for researchers to characterize this and similar compounds in-house. A thorough physicochemical profiling, as outlined in the provided workflows, is an indispensable step in the progression of any new chemical entity through the drug discovery and development pipeline. Further studies are warranted to experimentally determine the precise properties of this compound to fully elucidate its potential.
References
5-Methoxychroman-3-amine hydrochloride CAS number 117422-43-2
CAS Number: 117422-43-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 5-Methoxychroman-3-amine hydrochloride is limited. This document compiles available information and leverages data from the closely related analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), to infer biological activity and experimental context. All data derived from analogues is clearly indicated.
Introduction
This compound is a heterocyclic organic compound belonging to the chromane class. Its structure features a chromane core substituted with a methoxy group at the 5-position and an amine group at the 3-position. While comprehensive studies on this specific molecule are not widely published, its structural similarity to known psychoactive compounds strongly suggests it functions as a ligand for serotonin receptors, particularly the 5-HT1A subtype.
The chroman-3-amine scaffold is a privileged structure in medicinal chemistry. Analogues have shown high affinity for central nervous system (CNS) receptors, indicating potential applications in the development of therapeutics for neurological and psychiatric disorders. This guide provides a summary of its chemical properties, inferred biological activity based on close analogues, and relevant experimental protocols.
Physicochemical Properties
Quantitative data for this compound is sparse. The table below includes fundamental properties from chemical suppliers and computationally predicted values to guide experimental design.
| Property | Value | Source |
| CAS Number | 117422-43-2 | N/A |
| Molecular Formula | C₁₀H₁₄ClNO₂ | BLD Pharm[1] |
| Molecular Weight | 215.68 g/mol | BLD Pharm[1] |
| Appearance | Solid (Predicted) | N/A |
| pKa (Predicted) | 8.5 ± 0.2 (Amine) | N/A |
| LogP (Predicted) | 1.5 | N/A |
| Solubility (Predicted) | Soluble in water and polar organic solvents | N/A |
| SMILES Code | NC1COC2=C(C(OC)=CC=C2)C1.[H]Cl | BLD Pharm[1] |
Putative Biological Activity and Mechanism of Action
Direct pharmacological data for this compound is not available in the reviewed literature. However, substantial evidence from the N,N-dipropylated analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) , strongly implicates the 5-HT1A receptor as the primary biological target.
Target Receptor: Serotonin 1A (5-HT1A) Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) found in high densities in the cerebral cortex, hippocampus, septum, and the raphe nuclei of the brainstem.[2] It acts as both a presynaptic autoreceptor on serotonin neurons and a postsynaptic receptor on target neurons.[2][3]
Activation of the 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] The dissociation of the Gβγ subunit also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[4] The cumulative effect is neuronal hyperpolarization and a reduction in firing rate, which is the foundation of the anxiolytic and antidepressant effects of many 5-HT1A agonists.[3][4]
In-Vivo Behavioral Data (Analogue: 5-MeO-DPAC)
A key study investigated the effects of 5-MeO-DPAC on lordosis behavior in sexually receptive female rats, a model used to assess 5-HT1A agonist activity.[5][6] Direct infusion of 5-HT1A agonists into the ventromedial nucleus of the hypothalamus inhibits this behavior. The study demonstrated that 5-MeO-DPAC acts as a potent 5-HT1A agonist.[5][6]
| Compound | Effective Dose Range (ng) | Rank Order of Effectiveness | Reference |
| 8-OH-DPAT | 200 | 1 | [5][6] |
| 5-OH-DPAC | 200 - 2000 | 2 | [5][6] |
| 5-MeO-DPAC | 200 - 2000 | ≥2 | [5][6] |
| Serotonin (5-HT) | 2000 | 3 | [5][6] |
The data shows that 5-MeO-DPAC is comparable in potency to 5-OH-DPAC and significantly more potent than serotonin itself in this behavioral assay.[5][6] This provides strong evidence that the 5-methoxychroman-3-amine scaffold is a potent pharmacophore for the 5-HT1A receptor.
Experimental Protocols
The following protocol is adapted from the methodology used to evaluate the 5-HT1A agonist activity of 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC).[5][6]
In-Vivo Lordosis Behavior Assay
Objective: To assess the 5-HT1A agonist activity of a test compound by measuring the inhibition of lordosis behavior in female rats following direct infusion into the ventromedial nucleus of the hypothalamus (VMN).
Animals: Sexually receptive, intact, proestrous Fischer 344 rats.
Surgical Procedure:
-
Anesthetize rats and place them in a stereotaxic instrument.
-
Implant bilateral 26-gauge stainless steel guide cannulae aimed at the VMN.
-
Secure the cannulae assembly to the skull with dental acrylic and jeweler's screws.
-
Allow a one-week recovery period post-surgery.
Drug Preparation and Infusion:
-
Dissolve the test compound (e.g., 5-Methoxychroman-3-amine HCl) and control agonists (e.g., 8-OH-DPAT) in sterile saline or artificial CSF vehicle.
-
On the day of testing (proestrus), infuse the compound bilaterally into the VMN.
-
Infusions are typically 0.25 µL per side, delivered over 30 seconds via a 33-gauge internal cannula connected to a microsyringe pump.
-
The internal cannula should extend 1.0 mm beyond the guide cannula.
Behavioral Testing:
-
Ten minutes post-infusion, place the female rat in a testing arena with a sexually vigorous male.
-
Observe and score the female's response to mounts by the male over a defined period (e.g., 10 mounts).
-
The primary measure is the lordosis quotient (LQ), calculated as: (Number of lordosis responses / Number of mounts) x 100.
-
A decrease in the LQ compared to vehicle-infused controls indicates an inhibitory effect consistent with 5-HT1A agonism.
Histology:
-
Following the experiment, euthanize the animals and perfuse the brains.
-
Section the brains and stain the tissue to verify the placement of the cannulae tips within the VMN.
Synthesis Overview
A specific, step-by-step synthesis protocol for this compound (CAS 117422-43-2) is not detailed in readily available literature. However, a plausible synthetic route can be constructed based on established methods for creating substituted 3-amino-chromanes. A common approach involves the cyclization of a suitably substituted phenoxy-propanol derivative, followed by introduction and deprotection of the amine group.
A representative synthesis for a related 3-amino-chroman might proceed as follows:
-
Starting Material: A protected amino-epoxide (e.g., from serine).
-
Ring Opening: The epoxide is opened by a substituted phenol (e.g., 2-bromo-4-methoxyphenol) under basic conditions to form a phenoxy-amino-alcohol.
-
Cyclization: An intramolecular cyclization (e.g., a Mitsunobu reaction or a Williamson ether synthesis variant) is performed to form the chroman ring.
-
Deprotection: The protecting group on the amine is removed (e.g., acid-labile Boc group).
-
Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt, improving stability and solubility.
Conclusion
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-di-n-propylamino)chroman, on female lordosis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of 5-Methoxychroman-3-amine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth methodology for confirming the chemical structure of 5-Methoxychroman-3-amine hydrochloride (CAS No: 117422-43-2), a substituted chroman derivative of interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document outlines the comprehensive analytical workflow required for its characterization. It presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for researchers working with this or structurally related molecules. Detailed experimental protocols and visual logic diagrams are provided to guide the analytical process.
Introduction
Chroman derivatives are a significant class of heterocyclic compounds that form the core scaffold of various biologically active molecules, including antioxidants like Vitamin E and compounds with cardiovascular and central nervous system activity. The precise determination of their structure, including the position of substituents and stereochemistry, is critical for understanding structure-activity relationships (SAR). This compound features a chroman ring system substituted with a methoxy group on the aromatic ring and a primary amine on the heterocyclic ring, presented as a hydrochloride salt. This guide details the analytical strategy for its complete structural verification.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 117422-43-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Derived from Structure |
| Molecular Weight | 215.68 g/mol | Derived from Structure |
Analytical Workflow for Structure Elucidation
The definitive identification of this compound requires a multi-technique analytical approach. The logical flow involves isolating the compound, obtaining its mass and molecular formula, identifying functional groups, and finally, assembling the complete connectivity and stereochemistry through NMR.
5-Methoxychroman-3-amine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxychroman-3-amine hydrochloride is a synthetic derivative of the chroman scaffold, a privileged structure in medicinal chemistry. This document provides an in-depth technical guide on the putative mechanism of action of this compound, based on available data for structurally related compounds. The primary molecular targets are hypothesized to be the serotonin (5-HT) 5-HT1A and 5-HT7 receptors, with a potential for interaction with the serotonin transporter (SERT). This guide summarizes the available quantitative pharmacological data, details relevant experimental protocols for characterization, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Chroman-3-amine derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, particularly their interactions with central nervous system targets. The introduction of a methoxy group at the 5-position of the chroman ring can significantly influence the pharmacological profile of these molecules. This guide focuses on elucidating the mechanism of action of this compound, a compound with potential therapeutic applications in neurological and psychiatric disorders. Due to the limited publicly available data on this specific molecule, this guide draws upon findings from closely related 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives to infer its likely pharmacological properties.
Putative Mechanism of Action
The primary mechanism of action of this compound is likely centered on its interaction with the serotonergic system. Based on studies of analogous compounds, it is proposed to act as a high-affinity ligand for the 5-HT1A receptor and may also exhibit significant affinity for the 5-HT7 receptor. Furthermore, its structural similarity to known serotonin reuptake inhibitors suggests a potential interaction with the serotonin transporter (SERT).
Interaction with 5-HT1A Receptors
Derivatives of 5-methoxy-3,4-dihydro-2H-1-benzopyran have demonstrated high affinity for the 5-HT1A receptor. For instance, a closely related compound, a 5-methoxy-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative, exhibited a binding affinity (Ki) of 0.3 nM for the 5-HT1A receptor. This suggests that this compound is likely a potent 5-HT1A receptor ligand. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Interaction with 5-HT7 Receptors
Novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been shown to possess affinities for the 5-HT7 receptor ranging from nanomolar to micromolar concentrations. This indicates that the chroman scaffold is a viable backbone for targeting this receptor. The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is involved in the regulation of various physiological processes, including mood, cognition, and circadian rhythms.
Potential Interaction with the Serotonin Transporter (SERT)
The structural features of this compound bear resemblance to compounds known to inhibit the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the serotonergic signal. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism shared by many antidepressant medications.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for compounds structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.
| Compound Class | Target | Parameter | Value (nM) | Reference Compound(s) |
| 5-Methoxy-3,4-dihydro-3-amino-2H-1-benzopyran derivatives | 5-HT1A Receptor | Ki | 0.3 | N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (Ki = 1.2 nM) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (Ki = 21.3 nM) are other examples of high-affinity 5-HT1A ligands.[1] |
| C6-aryl substituted 3-(dimethylamino)chroman derivatives | 5-HT7 Receptor | Ki | nM to µM | Specific Ki values for a range of these derivatives are reported in the literature, demonstrating the potential for this scaffold to target the 5-HT7 receptor.[2] |
| Various Serotonin Reuptake Inhibitors | SERT | IC50 | Variable | For comparison, the IC50 values for known SERT inhibitors vary widely. For example, in JAR cells, the IC50 of indatraline is 7.87 nM, while RTI-229 has an IC50 of 589 nM.[3] The affinity (KD) of [3H]citalopram for the human serotonin transporter is approximately 1.5 nM.[4] |
Signaling Pathways
The interaction of this compound with its putative targets initiates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is depicted in the following diagram.
5-HT7 Receptor Signaling Pathway
In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to a stimulatory Gs-protein. Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[5][6] This signaling cascade also involves the activation of small GTPases of the Rho family via G12-protein coupling.[5]
Serotonin Transporter (SERT) Mechanism
SERT facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions and is driven by the electrochemical gradient maintained by the Na+/K+-ATPase pump.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Serotonin Reuptake Inhibition Assay using Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are isolated nerve terminals.
-
Materials:
-
Rat brain synaptosomes.
-
Radioligand: [3H]Serotonin ([3H]5-HT).
-
Non-specific uptake control: A known potent SERT inhibitor (e.g., fluoxetine or citalopram) at a high concentration.
-
Test compound: this compound.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
-
Procedure:
-
Prepare synaptosomes from fresh rat brain tissue.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the synaptosomes with the test compound or vehicle at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding [3H]5-HT and incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the test compound for the inhibition of serotonin uptake.
-
Forskolin-Stimulated cAMP Functional Assay
This assay determines the functional activity of a compound at Gs or Gi/o-coupled receptors by measuring its effect on forskolin-stimulated cAMP production in whole cells.
-
Materials:
-
CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT7).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (typically around 1-10 µM) to induce cAMP production.[7] For Gi/o-coupled receptors, the test compound's ability to inhibit this stimulation is measured. For Gs-coupled receptors, the compound's ability to potentiate or directly stimulate cAMP production is assessed.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.
-
Conclusion
Based on the analysis of structurally related compounds, this compound is predicted to be a potent modulator of the serotonergic system. Its primary mechanism of action likely involves high-affinity interactions with 5-HT1A and potentially 5-HT7 receptors, leading to the modulation of intracellular cAMP levels and downstream signaling pathways. Furthermore, its potential to inhibit the serotonin transporter suggests a multifaceted pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its mechanism of action. Further investigation is warranted to definitively establish the binding affinities, functional activities, and selectivity profile of this compound to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Biological Profile of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxychroman-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the privileged chroman-3-amine scaffold, it holds potential for interacting with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the known biological activities of chroman-3-amine derivatives, with a specific focus on the potential implications of the 5-methoxy substitution. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.
Introduction
The chroman-3-amine core structure is a key pharmacophore found in a variety of biologically active molecules. Its rigidified phenethylamine backbone makes it an attractive scaffold for the design of ligands targeting G protein-coupled receptors (GPCRs) and other neurological targets.[1][2] The introduction of a methoxy group at the 5-position of the chroman ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability. This guide explores the biological activities associated with this class of compounds, drawing from available data on closely related analogs to infer the potential profile of this compound.
Core Biological Activities
The primary biological activities of chroman-3-amine derivatives are centered on their interactions with serotonin (5-HT) and sigma (σ) receptors.[1][2] These interactions suggest potential therapeutic applications in neuropsychiatric disorders. Additionally, broader biological effects such as anti-inflammatory and anticancer activities have been reported for the chroman scaffold.[1]
Neurological Activity: Serotonin and Sigma Receptor Modulation
Chroman-3-amine analogs have been identified as potent ligands for several serotonin receptor subtypes, including 5-HT₂B and 5-HT₇, as well as the sigma-1 (σ₁) receptor.[1][2][3]
-
Serotonin (5-HT) Receptor Affinity: Derivatives of 3-aminochroman have shown varying affinities for different 5-HT receptors. The 5-HT₂B and 5-HT₇ receptors are particularly noteworthy targets.[2][3] Modulation of these receptors is implicated in mood regulation, circadian rhythms, and other neurological processes.[4]
-
Sigma-1 (σ₁) Receptor Binding: The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroprotection.[5] Several 3-amino-chromane ligands have demonstrated low nanomolar binding affinities for the σ₁ receptor, with some exhibiting neuroprotective effects in cellular assays by promoting cell survival under oxidative stress.[1][2][5] The stereochemistry of the 3-amino-chromane core has been shown to be crucial, with the (3R,4R) absolute configuration often conferring higher affinity and selectivity for the σ₁ receptor.[5]
Anti-Inflammatory Potential
Chroman derivatives have been reported to possess anti-inflammatory properties.[1] The proposed mechanism involves the modulation of inflammatory pathways, although specific molecular targets for this compound in this context have not been fully elucidated. The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory mediators.
Anticancer Activity
The chroman scaffold has been investigated for its potential in oncology.[1] The anticancer effects of some chroman derivatives are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
Quantitative Biological Data
The following tables summarize the available quantitative data for the binding affinities of various 3-amino-chromane derivatives to key neurological targets. It is important to note that this data is for related analogs and not specifically for this compound.
Table 1: Binding Affinities (Kᵢ) of 3-Amino-Chromane Analogs at Serotonin (5-HT) Receptors
| Compound | 5-HT₂B Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Reference |
| 3g | 3.5 | - | [2] |
| 3h | 20 | - | [2] |
| 4c | > 10,000 | 6.3 | [2] |
Table 2: Binding Affinities (Kᵢ) of 3-Amino-Chromane Analogs at Sigma (σ) Receptors
| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Reference |
| 3f | 16 | - | [2] |
| (±)-7 | Low nM | - | [5] |
| (3R,4R)-isomers | ~2 | - | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide representative methodologies for key assays relevant to the biological activities of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor, such as the 5-HT or σ₁ receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the human recombinant target receptor (e.g., 5-HT₂B, σ₁)
-
Radioligand specific for the target receptor (e.g., [³H]LSD for 5-HT₂B, --INVALID-LINK---pentazocine for σ₁)[4][6]
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋), and varying concentrations of the test compound or control.
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control.
Visualizations
The following diagrams illustrate key concepts related to the biological activity and investigation of this compound.
Caption: Logical relationship of 5-Methoxychroman-3-amine HCl to its potential biological targets and effects.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Putative anti-inflammatory signaling pathway involving NF-κB, potentially modulated by 5-Methoxychroman-3-amine HCl.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant potential for modulating key neurological targets, particularly serotonin and sigma receptors. The available data on related analogs suggest that this compound may exhibit a favorable profile for the treatment of central nervous system disorders. Furthermore, the broader anti-inflammatory and anticancer activities of the chroman scaffold warrant further investigation for this specific derivative.
Future research should focus on obtaining specific quantitative data for this compound in a range of biological assays. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models will be critical steps in advancing this compound towards potential therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
References
- 1. Chroman-3-amine Hydrochloride|Research Chemical [benchchem.com]
- 2. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Potential Therapeutic Targets of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxychroman-3-amine hydrochloride is a synthetic compound belonging to the chroman-3-amine class of molecules. This structural scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds and its potential to interact with key targets in the central nervous system (CNS). This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing from available pharmacological data on closely related analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising chemical entity.
Primary Therapeutic Targets
Pharmacological studies on derivatives of 5-methoxychroman-3-amine strongly suggest a primary interaction with the serotonergic system. The key molecular targets identified are the Serotonin 1A (5-HT1A) receptor and the Serotonin Transporter (SERT). Additionally, emerging evidence points towards the Sigma-1 (σ1) receptor as another significant target for the broader class of 3-amino-chromanes.
Serotonin 1A (5-HT1A) Receptor
The 5-HT1A receptor, a G-protein coupled receptor, is a well-established target for anxiolytic and antidepressant drugs. Derivatives of 5-methoxychroman-3-amine have demonstrated high affinity for this receptor.
Quantitative Data for a Key Analog: 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC)
Due to the limited availability of specific binding data for this compound, data for its close and extensively studied analog, 5-MeO-DPAC, is presented below. It is important to note that the dipropylamino substitution in 5-MeO-DPAC likely influences its binding affinity compared to the primary amine of the title compound.
| Target | Ligand | Assay Type | Species | Tissue/System | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT1A Receptor | 5-MeO-DPAC | Radioligand Binding | Rat | Brain Membranes | Acts in the nM range | 8-OH-DPAT | ~1 |
Note: The exact Ki value for 5-MeO-DPAC was not specified but was described as acting in the nanomolar range.
Serotonin Transporter (SERT)
Sigma-1 (σ1) Receptor
The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, calcium signaling, and neuronal survival. It is considered a promising target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders. Recent studies on 3-amino-chromane derivatives have revealed high-affinity binding to the σ1 receptor.
Quantitative Data for 3-Amino-Chromane Derivatives
The following table summarizes the σ1 receptor binding affinities for a series of 3-amino-chromane derivatives, highlighting the potential of this scaffold to interact with this target.
| Compound ID | R-group on Amine | Stereochemistry | Ki (nM) for σ1 Receptor |
| (3R,4R)-3a | Benzyl | (3R,4R) | 2.1 |
| (3S,4S)-3a | Benzyl | (3S,4S) | 18 |
| (3R,4R)-3b | 4-Fluorobenzyl | (3R,4R) | 2.0 |
| (3S,4S)-3b | 4-Fluorobenzyl | (3S,4S) | 22 |
| (3R,4R)-3c | 4-Chlorobenzyl | (3R,4R) | 1.8 |
| (3S,4S)-3c | 4-Chlorobenzyl | (3S,4S) | 15 |
Signaling Pathways and Potential Therapeutic Implications
The interaction of this compound and its derivatives with these targets suggests several potential therapeutic applications.
Modulation of Serotonergic Neurotransmission
Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in serotonin release, while activation of postsynaptic 5-HT1A receptors mediates the physiological effects of serotonin. Compounds acting on these receptors can have profound effects on mood and anxiety.
Neuroprotection via Sigma-1 Receptor Modulation
The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in cellular stress responses. Ligands that activate the σ1 receptor can promote cell survival and protect against oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.
Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of therapeutic targets. Below are generalized protocols for key experiments relevant to the pharmacological profiling of this compound.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines the steps to determine the binding affinity of a test compound for the 5-HT1A receptor.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol describes a general method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are promising modulators of the serotonergic system, with a particularly high affinity for the 5-HT1A receptor. The potential interaction with the σ1 receptor further broadens the therapeutic possibilities, especially in the context of neurodegenerative disorders.
Future research should focus on:
-
Determining the precise binding affinities (Ki) and functional activities (EC50/IC50) of this compound at the 5-HT1A receptor, SERT, and σ1 receptor. This will clarify its pharmacological profile and selectivity.
-
Evaluating the in vivo efficacy of this compound in animal models of anxiety, depression, and neurodegeneration.
-
Conducting structure-activity relationship (SAR) studies to optimize the affinity and selectivity of this chemical scaffold for its various targets.
This technical guide provides a foundational understanding of the potential therapeutic targets of this compound. The data and protocols presented herein are intended to facilitate further investigation into this compound and its derivatives, with the ultimate goal of developing novel therapeutics for CNS disorders.
In Silico Modeling of 5-Methoxychroman-3-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for 5-Methoxychroman-3-amine hydrochloride. Drawing upon established computational methodologies and the known biological activities of related chroman derivatives, this document outlines a systematic approach to investigate the compound's potential therapeutic applications, focusing on its interaction with the serotonin 5-HT1A receptor, a key target in the management of mood disorders.
Introduction
5-Methoxychroman-3-amine and its analogs represent a class of compounds with significant potential in medicinal chemistry. Derivatives of chroman-3-amine have been noted for their interaction with serotonin pathways, suggesting possible applications as antidepressants.[1] The amine group and the chromane ring system are crucial for these interactions, allowing the molecule to modulate various biological pathways.[1] Specifically, some derivatives have demonstrated a high affinity for the 5-HT1A receptor.[1] In silico modeling offers a powerful, resource-efficient avenue to explore these interactions at a molecular level, predict pharmacokinetic properties, and guide further experimental studies.
This guide details a hypothetical in silico investigation of this compound, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Proposed In Silico Modeling Workflow
A structured computational approach is essential for the systematic evaluation of this compound. The following workflow outlines the key computational steps, from initial property prediction to a detailed analysis of its interaction with the 5-HT1A receptor.
References
The Interaction of 5-Methoxychroman-3-amine Hydrochloride with Serotonin Receptors: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the anticipated interaction between 5-Methoxychroman-3-amine hydrochloride and the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Direct pharmacological data for this compound is limited in publicly accessible literature. Therefore, this document synthesizes findings from structurally related 3-amino-chromane analogs to infer potential binding affinities and functional activities. The phenethylamine backbone, a core structural feature of 5-Methoxychroman-3-amine, is a well-established pharmacophore for G protein-coupled receptor (GPCR) ligands, including a wide array of serotonin receptors.[1] This guide summarizes the available quantitative data for these related compounds, details relevant experimental methodologies, and illustrates key serotonin receptor signaling pathways to provide a foundational resource for researchers in the field.
Introduction to 5-Methoxychroman-3-amine and Serotonin Receptors
This compound belongs to the chromane class of compounds, which are recognized for their diverse biological activities. The chromane scaffold is a privileged structure in medicinal chemistry, often utilized in the development of ligands targeting central nervous system (CNS) receptors.[2] The serotonin receptor system is one of the most complex neurotransmitter systems, comprising seven distinct families (5-HT1 to 5-HT7) with multiple subtypes, each exhibiting unique pharmacology, signaling mechanisms, and physiological roles.[3][4] These receptors are implicated in a vast range of physiological and pathological processes, including mood, anxiety, cognition, and migraine, making them prominent targets for therapeutic intervention.[3][5] Given the structural similarities of 5-Methoxychroman-3-amine to known serotonergic ligands, understanding its potential interaction with 5-HT receptors is of significant scientific interest.
Quantitative Analysis of Structurally Related Compounds
While specific binding data for this compound is not widely published, studies on analogous 3-amino-chromane derivatives provide valuable insights into the structure-activity relationships (SAR) at various serotonin receptors. The following table summarizes the binding affinities (Ki, in nM) for a selection of these related compounds.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 | Reference |
| 3-Amino-chromane (3b) | >10,000 | >10,000 | 830 | >10,000 | >10,000 | [6] |
| Tetrahydroquinoline (3c) | 74 | >10,000 | >10,000 | >10,000 | 1,100 | [6] |
| Pyrrolidine derivative (4c) | >10,000 | - | - | - | 6.3 | [6] |
| (3R,4R)-3a derivative | - | - | >10,000 | - | - | [2] |
| (3S,4S)-3a derivative | - | - | 400 | - | - | [2] |
Note: The data presented is for structurally related analogs and should be interpreted as indicative of the potential for the chromane scaffold to interact with serotonin receptors, not as direct evidence of the activity of this compound.
Experimental Protocols
The determination of a compound's affinity and functional activity at serotonin receptors involves a range of standardized in vitro assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To quantify the displacement of a radiolabeled ligand from a receptor by the test compound.
Generalized Protocol:
-
Membrane Preparation: Cell membranes from cell lines recombinantly expressing a specific human 5-HT receptor subtype (e.g., HEK-293 or CHO cells) are prepared through homogenization and centrifugation.[7]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]DOI for 5-HT2A) and varying concentrations of the test compound.[7]
-
Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
A diagrammatic representation of this workflow is provided below.
References
- 1. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxychroman-3-amine and its enantiomers are pivotal chiral building blocks in medicinal chemistry, notably serving as key precursors in the synthesis of pharmacologically active compounds such as the antidepressant Robalzotan. The precise control of stereochemistry at the C3 position of the chroman ring is crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of a robust biocatalytic approach for the enantioselective synthesis of (R)-5-Methoxychroman-3-amine hydrochloride, a critical intermediate for Robalzotan. The guide details the synthetic strategy, experimental protocols, and quantitative data to support researchers in the development of efficient and scalable synthetic routes.
Synthetic Strategy Overview
The enantioselective synthesis of 5-Methoxychroman-3-amine hydrochloride is achieved through a multi-step sequence commencing with the synthesis of the key precursor, 5-Methoxychroman-3-one. Subsequently, a biocatalytic asymmetric reduction of a nitroalkene derivative, followed by cyclization and reduction, affords the desired chiral amine. The final step involves the formation of the hydrochloride salt. This strategy leverages the high enantioselectivity of enzymatic transformations to establish the critical stereocenter.
Experimental Protocols
Part 1: Synthesis of 5-Methoxychroman-3-one
The synthesis of the ketone precursor, 5-Methoxychroman-3-one, is a crucial first step. A reliable method for its preparation has been previously reported and is summarized below.
Table 1: Synthesis of 5-Methoxychroman-3-one
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Protection of 3-methoxyphenol | 3-Methoxyphenol, Ethyl vinyl ether, Trichloroacetic acid | High |
| 2 | Lithiation and Alkylation | Protected 3-methoxyphenol, n-BuLi, CuI, BrCH₂COOEt | 86 (over 2 steps) |
| 3 | Deprotection | Ethanolic HCl | High |
| 4 | Cyclization | Not specified in detail in the initial source | - |
Detailed Protocol for Step 2 (Alkylation): To a solution of the ethyl vinyl ether-protected 3-methoxyphenol in dry THF, n-BuLi (1.6 M in hexane) is added dropwise at low temperature to achieve selective lithiation at the 2-position. Subsequently, CuI is added, and the reaction mixture is stirred to form the organocopper complex. Ethyl bromoacetate is then added, and the reaction is allowed to proceed to completion.
Part 2: Enantioselective Synthesis of (R)-5-Methoxychroman-3-amine
A biocatalytic approach employing baker's yeast has been successfully utilized for the enantioselective synthesis of (R)-5-Methoxychroman-3-amine. This method relies on the stereoselective reduction of a prochiral nitroalkene precursor.
Table 2: Biocatalytic Synthesis of (R)-5-Methoxychroman-3-amine
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Synthesis of Nitroalkene Precursor | 2-Hydroxy-6-methoxybenzaldehyde, Nitroethanol | - | - |
| 2 | Biocatalytic Reduction | Nitroalkene precursor, Baker's yeast, Organic solvent system | Moderate to Good | Moderate to Good |
| 3 | Cyclization and Reduction | Not specified in detail in the initial source | - | - |
Detailed Protocol for Step 2 (Biocatalytic Reduction): The (E)-2-nitro-3-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-ol precursor is subjected to reduction using dried baker's yeast in an organic solvent system. The reaction is carried out under controlled pH and substrate concentration to optimize the conversion and enantioselectivity. The reduction of the nitroalkene by fermenting baker's yeast has been shown to be enantioselective, yielding the corresponding optically active nitroalkane.
An alternative approach involves the lipase-catalyzed kinetic resolution of racemic 3-aryl-2-nitropropanols, which can also provide access to the enantioenriched precursors for the target amine.
Part 3: Formation of this compound
The final step involves the conversion of the chiral amine to its hydrochloride salt to improve its stability and handling properties.
Detailed Protocol: The purified (R)-5-Methoxychroman-3-amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. Gaseous hydrogen chloride, generated from the reaction of concentrated sulfuric acid with sodium chloride, is then bubbled through the solution. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with the organic solvent, and dried under vacuum.
Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of 5-Methoxychroman-3-amine.
Table 3: Quantitative Data for the Synthesis of (R)-5-Methoxychroman-3-amine
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | Moderate to Good | [1] |
| Method | Biocatalytic Reduction | [1] |
Note: Specific yield and ee values for the direct synthesis of (R)-5-Methoxychroman-3-amine via this biocatalytic route require access to the full experimental details of the cited literature.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of (R)-5-Methoxychroman-3-amine hydrochloride.
Logical Relationship of Key Transformations
Caption: Logical flow of the key transformations in the enantioselective synthesis.
Conclusion
This technical guide outlines a viable biocatalytic strategy for the enantioselective synthesis of this compound. The use of baker's yeast for the asymmetric reduction of a nitroalkene precursor presents a potentially cost-effective and environmentally friendly approach to establishing the crucial stereocenter. While the presented information provides a strong foundation, researchers are encouraged to consult the primary literature for detailed experimental conditions and optimization parameters to ensure successful implementation and scalability of this synthetic route. The methodologies and data presented herein are intended to serve as a valuable resource for professionals engaged in the synthesis of chiral chroman derivatives for drug discovery and development.
References
Chiral Separation of 5-Methoxychroman-3-amine Hydrochloride Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 5-Methoxychroman-3-amine hydrochloride enantiomers. Given the critical role of enantiomeric purity in drug efficacy and safety, this document outlines established chromatographic techniques, detailed experimental protocols based on structurally analogous compounds, and key considerations for method development.
Introduction to Chiral Separation in Drug Development
Chirality is a fundamental property of many pharmaceutical compounds, where enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles.[1][2] Regulatory bodies worldwide emphasize the need to study the properties of individual enantiomers, making robust chiral separation techniques essential in drug discovery and development.[3] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a predominant and effective technique for the analytical and preparative separation of enantiomers.[4][5]
5-Methoxychroman-3-amine is a key structural motif in medicinal chemistry. The separation of its enantiomers is crucial for understanding their individual biological activities and for the development of stereochemically pure drug candidates.
Recommended Chiral HPLC Methodology
While a specific, validated method for the chiral separation of this compound is not widely published, a reliable starting point can be derived from the successful separation of structurally similar substituted 3-amino-chromane derivatives.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of racemic compounds, including amines.[7][8]
The following experimental protocol is adapted from a method for a related chiral chromane derivative and serves as an excellent foundation for method development.[6]
Proposed Experimental Protocol
Objective: To separate the enantiomers of this compound using chiral HPLC.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[8]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Daicel Chiralcel-OD (10 µm) |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 2.0 mL/min |
| Temperature | 40 °C |
| Detection | UV at 211 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the salt to the free base form for better compatibility with normal phase chromatography. This can be achieved by a liquid-liquid extraction with a suitable base. |
Table 1: Recommended starting conditions for chiral HPLC separation. Data is based on the separation of a related substituted 3-amino-chromane derivative.[6]
Quantitative Data from Analogous Separation
The following table presents typical data that can be expected from the chiral separation of a substituted 3-amino-chromane, which can be used as a benchmark for method optimization.
| Parameter | Expected Value |
| Retention Time (k'1) | Varies |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 (baseline separation) |
Table 2: Expected chromatographic parameters for a successful baseline separation.
Method Development and Optimization
The successful chiral separation of this compound may require optimization of the initial conditions. Key parameters to consider include:
-
Chiral Stationary Phase (CSP) Screening: If the initial column does not provide adequate separation, screening other polysaccharide-based CSPs (e.g., Chiralpak series like IA, IB, IC) is recommended.[9][10] Both amylose and cellulose-based columns can offer different selectivities.[7]
-
Mobile Phase Composition: The ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is a critical parameter.[8] Varying this ratio can significantly impact retention times and resolution.
-
Mobile Phase Additives: For amine compounds, the addition of a small percentage of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.
-
Temperature: Column temperature can influence enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 25-40 °C).[6]
Synthesis and Workflow Diagrams
Understanding the synthetic origin of the racemic compound and the analytical workflow is essential for a comprehensive approach to chiral separation.
Synthetic Pathway to 3-Aminochromans
A common synthetic route to 3-aminochromans involves the reduction of a 3-nitrochromene precursor.[6] This late-stage introduction of the amine functionality is a versatile method.
Caption: Synthetic pathway for 3-aminochromans.
Experimental Workflow for Chiral Separation
The following diagram illustrates the typical workflow for the chiral separation of this compound.
Caption: Workflow for chiral HPLC analysis.
Conclusion
The chiral separation of this compound is an essential step in its development as a potential therapeutic agent. This guide provides a robust starting methodology based on the successful separation of analogous compounds using HPLC with a polysaccharide-based chiral stationary phase.[6] By following the outlined experimental protocol and considering the key parameters for method development, researchers can effectively resolve the enantiomers and proceed with their individual characterization. The provided diagrams for the synthetic pathway and analytical workflow offer a comprehensive visual representation of the key processes involved.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for characterizing the biological activity of 5-Methoxychroman-3-amine hydrochloride. This document outlines its potential mechanisms of action, including its role as a modulator of the serotonergic system and its potential anti-inflammatory and antioxidant properties. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in their investigations.
Potential Mechanisms of Action
This compound and its analogs have been investigated for their interaction with the central nervous system, particularly as ligands for serotonin (5-HT) receptors.[1] The primary hypothesized mechanism of action is the modulation of serotonergic pathways, which are crucial in the regulation of mood, anxiety, and other neurological processes.[2]
-
Serotonin 5-HT1A Receptor Agonism: Derivatives of 5-Methoxychroman have demonstrated high affinity for the 5-HT1A receptor, suggesting that this compound may act as a 5-HT1A receptor agonist.[1][3] Activation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[2]
-
Serotonin Reuptake Inhibition: Another potential mechanism is the inhibition of the serotonin transporter (SERT), which would lead to increased levels of serotonin in the synaptic cleft.[4] This is a common mode of action for selective serotonin reuptake inhibitors (SSRIs).
-
Anti-inflammatory and Antioxidant Effects: Chroman derivatives have also been noted for their potential anti-inflammatory and antioxidant properties, which could contribute to their overall pharmacological profile.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for closely related analogs, providing a valuable reference for expected potency and activity.
Table 1: In Vitro 5-HT1A Receptor Binding Affinities of Methoxy-Chroman Derivatives
| Compound | K_i_ (nM) |
| (+)-S 20499 | 0.19 |
| (+/-)-S 20244 | 0.35 |
| (-)-S 20500 | 0.95 |
Data from Romero et al. (1993) for methoxy-chroman derivatives in rat hippocampal membranes.[3]
Table 2: In Vivo Behavioral Effects of 5-HT1A Agonists
| Compound | Effective Dose Range (ng) | Rank Order of Effectiveness |
| 8-OH-DPAT | 200 | 1 |
| 5-OH-DPAC | 200-2000 | 2 |
| 5-MeO-DPAC | 200-2000 | ≥2 |
| Serotonin (5-HT) | 2000 | 3 |
Data from Mendelson et al. (1991) on the inhibition of female lordosis behavior, indicating 5-HT1A agonist function.[3]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
In Vitro Assays
This assay determines the binding affinity of the test compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably transfected with the human 5-HT1A receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgSO₄, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-8-OH-DPAT.
-
Non-specific binding control: 10 µM Serotonin.
-
Test compound: this compound.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the human 5-HT1A receptor.
-
In a 96-well plate, incubate 10 µg of membrane suspension with 2 nM [³H]-8-OH-DPAT and various concentrations of the test compound in the assay buffer.
-
For non-specific binding, use 10 µM serotonin.
-
Incubate for 120 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the K_i_ value from competition binding curves.
This assay measures the ability of the test compound to inhibit the reuptake of serotonin.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled serotonin: [³H]5-HT.
-
Test compound: this compound.
-
Reference inhibitor (e.g., Fluoxetine).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Plate HEK-hSERT cells in 96-well plates and allow them to adhere.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor.
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value for the inhibition of serotonin uptake.
This assay assesses the potential of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compound: this compound.
-
Griess Reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the concentration of nitrite from a standard curve.
In Vivo Assay
The forced swim test is a widely used behavioral model to screen for antidepressant-like activity in rodents.[5][6]
Materials:
-
Male mice (e.g., C57BL/6 strain).
-
Test compound: this compound.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., Imipramine or Fluoxetine).
-
Cylindrical water tank (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Pre-test (Day 1): Place each mouse individually in the water tank for a 15-minute swim session. This serves to induce a state of behavioral despair.
-
Remove the mice, dry them, and return them to their home cages.
-
Test (Day 2): 24 hours after the pre-test, administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test session.
-
Place the mice back into the water tank for a 6-minute test session.
-
Record the entire 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Visualizations
Signaling Pathways
Caption: Proposed 5-HT1A Receptor Signaling Pathway for this compound.
Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Involvement of the serotonin transporter in the formation of hydroxyl radicals induced by 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of proposed analytical methodologies for the characterization of 5-Methoxychroman-3-amine hydrochloride, a novel chroman derivative. Due to the limited availability of specific analytical data for this compound in the public domain, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. These methods have been adapted from established analytical techniques for structurally related amine hydrochlorides and chroman derivatives. The protocols detailed herein are intended to serve as a foundational guide for researchers and professionals in the development of robust analytical methods for quality control, stability testing, and characterization of this compound.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and drug development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, and quality. This document presents a suite of analytical techniques that can be employed for this purpose. The following sections provide detailed experimental protocols, data presentation tables, and visual workflows to guide the analytical scientist.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a fundamental technique for assessing the purity and quantifying the amount of this compound. A reverse-phase HPLC method is proposed, which is a common approach for the analysis of polar amine hydrochlorides.
Proposed HPLC Method Parameters
A reliable HPLC method should be developed and validated for the simultaneous determination of the main compound and any potential impurities.[1] The following parameters are suggested as a starting point for method development.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
Experimental Protocol
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. The assay can be calculated by comparing the peak area of the sample to that of the reference standard. Method validation should be performed according to ICH guidelines.[2]
Figure 1: HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
GC-MS is a powerful technique for the identification of volatile organic impurities and can also be used for the confirmation of the compound's identity, often after derivatization.[3][4] Given that amines can exhibit poor peak shape in GC, derivatization is often necessary to improve chromatographic performance.[3]
Proposed GC-MS Method Parameters
| Parameter | Proposed Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Experimental Protocol (with Derivatization)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard/Sample Preparation: Accurately weigh about 1 mg of the compound into a vial. Add 100 µL of the derivatization reagent and 100 µL of a non-polar solvent (e.g., dichloromethane).
-
Reaction: Cap the vial and heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized solution into the GC-MS system.
-
Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification. The total ion chromatogram (TIC) can be used to assess the presence of volatile impurities.
Figure 2: GC-MS Derivatization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Proposed NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated Methanol (CD₃OD) or DMSO-d₆ | Deuterated Methanol (CD₃OD) or DMSO-d₆ |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
| Temperature | 25 °C | 25 °C |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using the parameters outlined above.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be analyzed to confirm the molecular structure. While specific data for the target compound is unavailable, related structures show characteristic peaks for methoxy groups and aromatic protons.[5]
Expected ¹H NMR Spectral Data (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 6.5 | m | 3H | Aromatic protons |
| 4.2 - 4.0 | m | 2H | -O-CH₂- |
| 3.8 | s | 3H | -OCH₃ |
| 3.5 - 3.2 | m | 1H | -CH-NH₂ |
| 3.1 - 2.8 | m | 2H | -CH₂-CH- |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Proposed FTIR Parameters
| Parameter | Proposed Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the background spectrum and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Expected FTIR Absorption Bands (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |
| 3000 - 2800 | Medium | C-H stretch (aliphatic and aromatic) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250 - 1000 | Strong | C-O stretch (ether) |
Conclusion
The analytical methods proposed in this document provide a solid framework for the comprehensive characterization of this compound. It is crucial to emphasize that these protocols are starting points, and method development and validation are necessary to ensure they are suitable for their intended purpose. The combination of chromatographic and spectroscopic techniques will enable researchers and drug development professionals to confidently assess the identity, purity, and quality of this promising compound.
References
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Note: HPLC Analysis of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxychroman-3-amine hydrochloride. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications. The methodology presented herein provides a comprehensive framework for the determination of purity and concentration of this compound in various sample matrices.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical research and development. As with any compound intended for such uses, a reliable and validated analytical method is crucial for ensuring its quality and purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Solvent Filtration Apparatus: With 0.45 µm membrane filters.
-
Syringe Filters: 0.45 µm, compatible with the sample solvent.
Reagents and Chemicals
-
This compound: Reference Standard (Purity ≥98%).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Ammonium Acetate: Analytical reagent grade.
-
Acetic Acid: Glacial, analytical reagent grade.
Chromatographic Conditions
A reversed-phase C18 column is a common choice for the separation of amine compounds.[1] The mobile phase composition is selected to ensure good peak shape and resolution. An acidic buffer is often employed to protonate the amine group, which can improve peak symmetry and retention on a C18 column.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial Acetic Acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Filter Acetonitrile through a 0.45 µm membrane filter and degas.
2.4.2. Standard Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4.3. Sample Solution Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and excipients. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[3] |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at three concentration levels.[1] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days.[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example: 15,000 |
| 5 | Example: 75,000 |
| 10 | Example: 150,000 |
| 25 | Example: 375,000 |
| 50 | Example: 750,000 |
| 100 | Example: 1,500,000 |
Precision Data
| Replicate | Peak Area (Working Standard) |
| 1 | Example: 374,500 |
| 2 | Example: 375,200 |
| 3 | Example: 376,000 |
| 4 | Example: 374,800 |
| 5 | Example: 375,500 |
| 6 | Example: 375,100 |
| Mean | Example: 375,183 |
| RSD (%) | Example: 0.15% |
Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | Example: 39.8 | Example: 99.5% |
| 100% | 50 | Example: 50.2 | Example: 100.4% |
| 120% | 60 | Example: 59.5 | Example: 99.2% |
| Mean Recovery (%) | Example: 99.7% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a buffered mobile phase and UV detection offers excellent specificity and sensitivity. The detailed experimental procedure and validation parameters serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. Proper method validation should be performed in the respective laboratory to ensure its suitability for the intended application.
References
- 1. zenodo.org [zenodo.org]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sensitive HPLC assay for methoxyamine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of 5-Methoxychroman-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Methoxychroman-3-amine hydrochloride. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a structural diagram for signal assignment.
Predicted NMR Spectroscopic Data
Due to the absence of specific literature data for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift values for analogous structures, including chroman derivatives, methoxybenzenes, and amine hydrochlorides. These predictions serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH₃⁺ | 8.0 - 9.0 | br s | - | 3H |
| H-6 | 7.0 - 7.2 | t | 8.0 - 8.5 | 1H |
| H-7 | 6.4 - 6.6 | d | 8.0 - 8.5 | 1H |
| H-8 | 6.3 - 6.5 | d | 8.0 - 8.5 | 1H |
| H-4a | 4.3 - 4.5 | dd | ~11.0, ~4.0 | 1H |
| H-4b | 4.1 - 4.3 | dd | ~11.0, ~6.0 | 1H |
| OCH₃ | 3.8 - 3.9 | s | - | 3H |
| H-3 | 3.5 - 3.7 | m | - | 1H |
| H-2a | 3.0 - 3.2 | dd | ~17.0, ~6.0 | 1H |
| H-2b | 2.8 - 3.0 | dd | ~17.0, ~8.0 | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-5 | 157.0 - 158.0 |
| C-8a | 147.0 - 148.0 |
| C-6 | 128.0 - 129.0 |
| C-4a | 115.0 - 116.0 |
| C-7 | 108.0 - 109.0 |
| C-8 | 102.0 - 103.0 |
| C-4 | 65.0 - 67.0 |
| OCH₃ | 55.0 - 56.0 |
| C-3 | 45.0 - 47.0 |
| C-2 | 28.0 - 30.0 |
Structural Representation for NMR Assignment
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Due to the hydrochloride salt form, polar deuterated solvents are recommended. Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it can prevent the exchange of the amine protons with the solvent, allowing for their observation.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Solubilization: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.
A. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K (25 °C)
B. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 or 125 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K (25 °C)
C. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment)
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.
Data Processing and Interpretation Workflow
The following flowchart outlines the logical steps from sample preparation to final structure elucidation using NMR spectroscopy.
Application Notes and Protocols for the Mass Spectrometry of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometric analysis of 5-Methoxychroman-3-amine hydrochloride. The information herein is intended to guide researchers in developing and executing analytical methods for the identification, characterization, and quantification of this compound in various matrices.
Introduction
5-Methoxychroman-3-amine is a heterocyclic compound of interest in pharmaceutical research and drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Given the hydrochloride salt form, LC-MS/MS is often preferred for direct analysis, while GC-MS typically requires conversion to the free base and may benefit from derivatization to improve volatility and chromatographic performance.
The fragmentation of 5-Methoxychroman-3-amine under electron ionization (EI) is expected to be directed by the amine and methoxy functional groups, as well as the chroman ring structure. Key fragmentation pathways likely include alpha-cleavage adjacent to the nitrogen atom, loss of the methoxy group or a methyl radical, and retro-Diels-Alder rearrangement of the chroman ring.
Hypothesized Electron Ionization Fragmentation
Due to the limited availability of public domain mass spectral data for 5-Methoxychroman-3-amine, the following table presents a hypothesized set of major fragment ions, their mass-to-charge ratios (m/z), and potential structures based on established fragmentation patterns of cyclic amines, aryl ethers, and chroman derivatives.
| m/z | Proposed Fragment Ion | Proposed Structure/Origin |
| 193 | [M]+• | Molecular ion of the free base |
| 178 | [M - CH₃]+ | Loss of a methyl radical from the methoxy group |
| 162 | [M - NH₃]+• | Loss of ammonia |
| 150 | [C₉H₁₀O₂]+• | Retro-Diels-Alder fragmentation |
| 135 | [C₈H₇O₂]+ | Further fragmentation of the chroman ring |
| 121 | [C₇H₅O₂]+ | Loss of CH₂NH₂ from the molecular ion |
| 77 | [C₆H₅]+ | Benzene ring fragment |
| 44 | [C₂H₆N]+ | Alpha-cleavage product |
Experimental Protocols
LC-MS/MS Analysis Protocol
This protocol is suitable for the direct analysis of this compound from various matrices.
3.1.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with methanol:water (1:1, v/v) to prepare working standards.
-
Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS followed by data-dependent MS/MS for qualitative analysis.
GC-MS Analysis Protocol (with optional derivatization)
This protocol is suitable for the analysis of the free base form of 5-Methoxychroman-3-amine.
3.2.1. Sample Preparation
-
Conversion to Free Base: Dissolve the hydrochloride salt in a small amount of water and basify to pH > 10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Standard Solution: Dissolve the extracted free base in a suitable solvent (e.g., ethyl acetate) to a concentration of 1 mg/mL for use as a stock solution.
-
(Optional) Derivatization: To enhance volatility and improve peak shape, the amine can be derivatized.[1] A common method is silylation:
-
Evaporate a known amount of the free base solution to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
The resulting solution can be directly injected into the GC-MS.
-
3.2.2. GC-MS Parameters
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or a base-deactivated column for underivatized amines)[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]
-
Injector Temperature: 250 °C[3]
-
Oven Temperature Program: Initial temperature 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[3]
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Visualizations
Caption: Workflow for LC-MS/MS analysis of 5-Methoxychroman-3-amine.
Caption: Hypothesized fragmentation of 5-Methoxychroman-3-amine.
References
Application Notes and Protocols for the Purification of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Methoxychroman-3-amine hydrochloride, a key intermediate in pharmaceutical research. The following sections outline three primary purification techniques: recrystallization, column chromatography, and chiral resolution. Each section includes a discussion of the underlying principles, detailed protocols, and expected outcomes to guide researchers in achieving high purity of the target compound.
Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For amine hydrochlorides like this compound, polar solvents are generally effective. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. While specific solubility data for this compound is not extensively published, the following table provides guidance based on the solubility of analogous amine hydrochlorides.
| Solvent System | Suitability for Amine Hydrochlorides | Rationale & Expected Outcome |
| Ethanol | High | Good solubility when hot, lower solubility when cold. Promotes the formation of well-defined crystals. |
| Isopropanol | High | Similar to ethanol, but often provides a greater difference in solubility between hot and cold, potentially increasing yield. |
| Methanol | Moderate | High solubility may lead to lower recovery unless used in a mixed solvent system. |
| Water/Ethanol Mixture | High | The addition of water increases the polarity, which can be beneficial for dissolving the hydrochloride salt. The ratio can be optimized to maximize recovery. |
| Ethyl Acetate/Ethanol | Moderate | Can be used as a solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added to induce crystallization. |
Experimental Protocols
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve saturation.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the hot primary solvent until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.1.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of 5-Methoxychroman-3-amine HCl by recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar, basic compound like this compound, special considerations are needed to achieve good separation and avoid peak tailing.
Data Presentation: Column Chromatography Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica gel (often treated with a base) or amine-functionalized silica.[1][2] | C18-functionalized silica |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane.[3][4] | Acetonitrile/Water or Methanol/Water |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) or ammonia to neutralize acidic silanol groups and prevent peak tailing.[1] | 0.1% Trifluoroacetic acid (TFA) or formic acid to improve peak shape. |
| Elution Order | Less polar compounds elute first. | More polar compounds elute first. |
| Best For | Separating isomers and compounds with different functional groups. | Removing highly polar or non-polar impurities. |
Experimental Protocols
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine). Pack the column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualization: Logic for Chromatography Method Selection
Caption: Logic diagram for selecting a suitable chromatography method.
Chiral Resolution of Racemic 5-Methoxychroman-3-amine
Since 5-Methoxychroman-3-amine possesses a chiral center, it is often necessary to separate the enantiomers, as they can have different pharmacological activities. Chiral resolution via diastereomeric salt formation is a common and effective method.[5] This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[6][7]
Data Presentation: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Key Characteristics |
| (+)-Tartaric Acid | Readily available, cost-effective, and widely used for resolving racemic bases.[8] |
| (-)-Mandelic Acid | Often effective for the resolution of amines. |
| (+)-Dibenzoyl-D-tartaric acid | A derivative of tartaric acid that can offer different solubility profiles for the diastereomeric salts.[6] |
| (-)-Camphorsulfonic Acid | A strong acid that forms well-defined crystalline salts.[5] |
Experimental Protocol
-
Salt Formation: Dissolve the racemic 5-Methoxychroman-3-amine (as the free base) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. To maximize the yield, the solution can be cooled further in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The purified free amine can then be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.[9]
Visualization: Chiral Resolution Workflow
Caption: Experimental workflow for the chiral resolution of 5-Methoxychroman-3-amine.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
To assess the purity of this compound after each purification step, High-Performance Liquid Chromatography (HPLC) is the method of choice. For chiral compounds, specific chiral stationary phases (CSPs) are required to separate the enantiomers.
Data Presentation: HPLC Conditions for Purity and Enantiomeric Excess Determination
| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric Excess) Analysis |
| Column | Standard C18 reversed-phase column | Chiral Stationary Phase (e.g., polysaccharide-based like CHIRALPAK® series).[10] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Formic Acid | Hexane/Isopropanol or Hexane/Ethanol.[11] |
| Additive | N/A | For basic amines, 0.1% diethylamine (DEA) or other basic modifier is often required to improve peak shape and resolution.[12] |
| Flow Rate | Typically 1.0 mL/min | Typically 0.5-1.0 mL/min |
| Detection | UV (e.g., at 220 nm or 280 nm) | UV (e.g., at 220 nm or 280 nm) |
Protocol 4.1: General Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral column, such as a polysaccharide-based CSP, which is known to be effective for a wide range of chiral amines.
-
Mobile Phase Screening: Start with a mobile phase of 90:10 Hexane:Isopropanol with 0.1% DEA.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated HPLC system and monitor the separation of the enantiomers.
-
Optimization: If separation is not optimal, adjust the ratio of hexane to alcohol, or try a different alcohol (e.g., ethanol). The type and concentration of the basic additive can also be varied to improve peak shape and resolution.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
Application Note: Development of a Stability-Indicating Assay for 5-Methoxychroman-3-amine hydrochloride
Introduction
5-Methoxychroman-3-amine hydrochloride is a chroman derivative with potential applications in pharmaceutical development. To ensure the quality, safety, and efficacy of any drug substance and subsequent drug product, a validated stability-indicating analytical method is required by regulatory bodies worldwide.[1] This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2]
This application note details a systematic approach for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol outlines forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to generate potential degradation products and demonstrate the specificity of the analytical method.[3][4]
Physicochemical Properties (Predicted)
Lacking experimental data, the following physicochemical properties for this compound (Structure assumed from (s)-7-Methoxychroman-3-amine hydrochloride) have been predicted to guide method development.
| Property | Predicted Value/Characteristic | Rationale/Implication for Method Development |
| Chemical Structure | (Assumed as 7-Methoxy-chroman-3-amine hydrochloride) | The chroman ring provides a chromophore for UV detection. The primary amine is basic and will be protonated at acidic to neutral pH. |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Used for calculating molar concentrations. |
| Molecular Weight | 215.68 g/mol | Essential for accurate preparation of standard solutions. |
| pKa | ~9-10 (for the amine group) | The compound will be positively charged at pH values below its pKa, influencing its retention in reversed-phase chromatography. An acidic mobile phase (pH 2-4) should ensure consistent protonation and good peak shape. |
| UV λmax | ~275-285 nm | The methoxy-substituted benzene ring is expected to absorb in this region. This will be the primary wavelength for detection. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, acetonitrile). | As a hydrochloride salt, aqueous solubility is expected to be good, facilitating sample and standard preparation. |
Predicted Degradation Pathway
Based on the chemical structure of 5-Methoxychroman-3-amine, the primary sites susceptible to degradation under forced conditions are the ether linkage within the chroman ring and the amine group.
-
Acid Hydrolysis: Strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the ether bond in the chroman ring.[5][6]
-
Base Hydrolysis: While generally more stable to base, prolonged exposure to strong basic conditions could potentially affect the molecule, though to a lesser extent than acid hydrolysis.
-
Oxidation: The amine group and the benzylic position of the chroman ring are susceptible to oxidation, which could lead to the formation of various related impurities.[7]
-
Thermal Degradation: High temperatures may induce decomposition, potentially through cleavage of the weakest bonds.
-
Photodegradation: Exposure to UV light may provide the energy to initiate degradation, potentially through radical mechanisms.[4]
A proposed degradation pathway is illustrated in the diagram below.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
Instrumentation and Chromatographic Conditions
-
System: HPLC with UV/Vis or Photodiode Array (PDA) detector.[7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 20 80 30 20 80 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and methanol.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the same diluent.
Forced Degradation Study Protocol
The goal of the forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][5]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.[4] Weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL.
-
Control Sample: Prepare a 100 µg/mL solution of the undegraded drug substance in the same manner as the stressed samples.
-
Blank: Prepare the diluent in the same way as the samples.
The experimental workflow is depicted in the diagram below.
Data Presentation
The results from the forced degradation studies should be tabulated to clearly present the extent of degradation and the formation of impurities. A PDA detector is recommended to assess peak purity, ensuring that the main peak is free from co-eluting impurities.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Assay of 5-Methoxychroman-3-amine | % Degradation | Number of Degradation Peaks | RRT of Major Degradant(s) | Peak Purity |
| Control | 100.0 | 0.0 | 0 | - | Pass |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | 88.5 | 11.5 | 2 | 0.78, 1.15 | Pass |
| Base Hydrolysis (0.1N NaOH, 80°C, 2h) | 92.1 | 7.9 | 1 | 0.65 | Pass |
| Oxidative (6% H₂O₂, RT, 24h) | 85.3 | 14.7 | 3 | 0.85, 0.92, 1.25 | Pass |
| Thermal (105°C, 48h) | 98.2 | 1.8 | 1 | 1.10 | Pass |
| Photolytic (ICH Q1B) | 96.5 | 3.5 | 2 | 0.95, 1.30 | Pass |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion
This application note provides a comprehensive protocol for developing a stability-indicating HPLC method for this compound. The outlined forced degradation studies are designed to generate relevant degradation products and demonstrate the specificity of the proposed chromatographic method. The successful separation of the parent compound from its degradation products will confirm that the method is stability-indicating and suitable for use in stability studies and routine quality control of this compound. Further method validation should be performed according to ICH Q2(R1) guidelines to demonstrate linearity, accuracy, precision, and robustness.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 5-Methoxychroman-3-amine hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxychroman-3-amine hydrochloride is a synthetic compound with a chroman core structure, suggesting potential interactions with various biological targets. Research indicates that chroman-3-amine derivatives exhibit a notable affinity for serotonin receptors, particularly subtypes such as 5-HT1A and 5-HT2A/2C.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide range of physiological and pathological processes, making them significant targets for drug discovery.[2][3]
This document provides detailed application notes and protocols for the in vitro characterization of this compound and its analogs. The focus is on cell-based functional assays designed to determine the compound's activity at key serotonin receptors. The primary assays described are a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay for 5-HT1A receptor activity and a Calcium Flux assay for 5-HT2A and 5-HT2C receptor activity.
Target Selection and Rationale
Based on the known pharmacology of similar chroman derivatives, the following serotonin receptor subtypes are prioritized for initial screening and characterization:
-
5-HT1A Receptor: This receptor is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Assaying for changes in cAMP is a robust method to determine agonist or antagonist activity at this receptor.
-
5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq proteins.[5][6] Ligand binding activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[5][6] Measuring changes in cytosolic calcium concentration provides a direct readout of receptor activation.[5][6][7]
Data Presentation
Table 1: Summary of In Vitro Assays for this compound
| Assay Type | Target Receptor | Cell Line | Principle | Readout | Potential Outcome for this compound |
| HTRF cAMP Assay | 5-HT1A | Recombinant cells expressing human 5-HT1A (e.g., CHO-K1, HEK293) | Competitive immunoassay measuring cAMP levels after receptor activation/inhibition.[8] | HTRF Signal (inverse correlation with cAMP) | Agonist: Decrease in cAMP. Antagonist: Reversal of agonist-induced cAMP decrease. |
| Calcium Flux Assay | 5-HT2A / 5-HT2C | Recombinant cells expressing human 5-HT2A or 5-HT2C (e.g., CHO-K1, HEK293) | Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator.[5][6] | Fluorescence Intensity | Agonist: Increase in fluorescence. Antagonist: Blockade of agonist-induced fluorescence increase. |
Experimental Protocols
Protocol 1: HTRF cAMP Assay for 5-HT1A Receptor Activity
Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT1A receptor.
Principle: This is a competitive immunoassay that measures the accumulation of intracellular cAMP. Cells expressing the 5-HT1A receptor are treated with the test compound. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels. Activation of the Gi-coupled 5-HT1A receptor by an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP. The cAMP level is detected by HTRF, where cellular cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high HTRF signal indicates low cellular cAMP.[8]
Materials:
-
Recombinant cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Reference 5-HT1A agonist (e.g., 8-OH-DPAT)
-
Reference 5-HT1A antagonist (e.g., Spiperone)
-
Forskolin
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture the 5-HT1A expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/well).
-
-
Agonist Mode:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
Add 5 µL of Forskolin solution (at a final concentration that stimulates a submaximal response, e.g., 10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add 5 µL of serial dilutions of this compound or the reference antagonist to the wells.
-
Add 5 µL of the reference agonist at its EC80 concentration.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP d2-labeled tracer followed by 5 µL of the Europium cryptate-labeled antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data.
-
Plot the normalized response against the log of the compound concentration to determine EC50 or IC50 values.
-
Protocol 2: Calcium Flux Assay for 5-HT2A/2C Receptor Activity
Objective: To determine if this compound acts as an agonist or antagonist at human 5-HT2A or 5-HT2C receptors.
Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled 5-HT2A or 5-HT2C receptors.[5][6] Cells expressing the target receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium is released, leading to an increase in fluorescence intensity.[7]
Materials:
-
Recombinant cell line stably expressing the human 5-HT2A or 5-HT2C receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
Reference 5-HT2A/2C agonist (e.g., Serotonin)
-
Reference 5-HT2A/2C antagonist (e.g., Ketanserin for 5-HT2A, SB 242084 for 5-HT2C)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A or 5-HT2C expressing cells into black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference compounds in a separate plate (the "compound plate").
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Agonist Mode: The instrument will automatically inject the compounds from the compound plate into the cell plate and record the fluorescence signal over time.
-
Antagonist Mode: Pre-incubate the cells with this compound or the reference antagonist for 15-30 minutes before injecting the reference agonist at its EC80 concentration. Record the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (maximum signal - baseline).
-
Normalize the data to the response of the reference agonist.
-
Plot the normalized response against the log of the compound concentration to determine EC50 or IC50 values.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of the 5-HT1A receptor.
Caption: Signaling pathway of the 5-HT2A/2C receptors.
Caption: General workflow for in vitro cell-based assays.
References
- 1. Chroman-3-amine Hydrochloride|Research Chemical [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 8. benchchem.com [benchchem.com]
Formulation of 5-Methoxychroman-3-amine Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxychroman-3-amine hydrochloride is a research chemical belonging to the chroman-amine class of compounds. Derivatives of chroman-3-amine have been investigated for their potential interaction with serotonin pathways, suggesting a possible mechanism of action as serotonin reuptake inhibitors and ligands for the 5-HT1A receptor.[1] This document provides detailed application notes and protocols for the formulation of this compound for use in in vivo research settings. The following sections will cover the physicochemical properties, recommended formulation strategies for various administration routes, and detailed experimental protocols for stability and solubility assessment.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation. While specific experimental data for this compound is limited in publicly available literature, the properties of related structures and general chemical principles provide a basis for initial formulation development.
Table 1: Physicochemical Properties of Methoxychroman-amine Derivatives and Related Compounds
| Property | This compound | (s)-7-Methoxychroman-3-amine hydrochloride | Notes |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₄ClNO₂ | The molecular formula is identical for these isomers. |
| Molecular Weight | 215.68 g/mol [2] | 215.68 g/mol [3] | The molecular weight is the same for these isomers. |
| Appearance | Likely a solid crystalline powder. | Not specified. | Based on typical hydrochloride salts of amines. |
| Solubility | To be determined experimentally. Expected to be soluble in water and DMSO. | Not specified. | Amine hydrochlorides are generally water-soluble. |
| pKa | To be determined experimentally. | Not specified. | The primary amine group will have a pKa in the basic range. |
| Storage | Store in a dry, cool place.[3] | Sealed in dry, 2-8°C.[3] | Protect from moisture and heat to prevent degradation. |
Proposed Signaling Pathway
Based on preliminary data on related chroman-amine compounds, this compound is hypothesized to act as a Selective Serotonin Reuptake Inhibitor (SSRI) and a 5-HT1A receptor agonist.[1]
Mechanism of Action: Serotonin Reuptake Inhibition
As an SSRI, the compound is proposed to block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][5][6]
Caption: Proposed mechanism of action for 5-Methoxychroman-3-amine HCl as an SSRI.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[7] Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This cascade ultimately results in neuronal hyperpolarization and a decrease in neuronal firing rate.[8][9]
Caption: Simplified 5-HT1A receptor signaling pathway.
Formulation for In Vivo Administration
The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound. For amine hydrochlorides, aqueous-based vehicles are generally preferred for parenteral routes due to their solubility.
Recommended Vehicles
Table 2: Recommended Vehicles for Different Administration Routes
| Route of Administration | Primary Vehicle | Co-solvents / Excipients | Notes |
| Intravenous (IV) | Sterile Saline (0.9% NaCl) | pH adjusting agents (e.g., HCl, NaOH), Buffers (e.g., phosphate, citrate) | Ensure the final solution is isotonic and at a physiological pH (around 7.4). Filter sterilize before use. |
| Intraperitoneal (IP) | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Up to 5% DMSO, up to 10% Solutol HS 15 | Co-solvents can be used to increase solubility, but their concentrations should be minimized and tested for toxicity. |
| Oral (PO) | Deionized Water | Suspension agents (e.g., 0.5% methylcellulose or carboxymethylcellulose), Sweeteners (for palatability) | For oral gavage, a simple aqueous solution or suspension is often sufficient. |
| Subcutaneous (SC) | Sterile Saline (0.9% NaCl) | Isotonic buffering agents | The volume of injection should be kept low to minimize irritation at the injection site. |
General Formulation Workflow
The following workflow provides a general guideline for preparing formulations of this compound.
Caption: General workflow for preparing an injectable formulation.
Experimental Protocols
Prior to conducting in vivo studies, it is essential to determine the solubility and stability of this compound in the chosen formulation vehicle.
Protocol for Solubility Determination
Objective: To determine the approximate solubility of this compound in various vehicles.
Materials:
-
This compound
-
Selected vehicles (e.g., water, saline, PBS, 5% DMSO in saline)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Microcentrifuge
-
HPLC system for quantification
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of each vehicle in separate vials.
-
Vortex the vials for 2 minutes.
-
Sonicate for 15 minutes to aid dissolution.
-
Equilibrate the solutions at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
Protocol for Stability Assessment (Forced Degradation Study)
Objective: To assess the stability of this compound in a chosen formulation under stress conditions.
Materials:
-
Prepared formulation of this compound
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system
-
pH meter
-
Incubator/water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis: Mix the formulation with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the formulation with an equal volume of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the formulation with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the formulation at 60°C for 48 hours.
-
Photodegradation: Expose the formulation to UV light (e.g., 365 nm) for 48 hours. Keep a control sample wrapped in foil.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
-
Compare the peak area of the parent compound in the stressed samples to that of a control sample to determine the percentage of degradation.
Safety Precautions
While specific toxicity data for this compound is not available, related amine hydrochloride compounds may be harmful if ingested, inhaled, or in contact with skin, and can be corrosive.[10][11] Standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Refer to the material safety data sheet (MSDS) for detailed safety information.
Disclaimer: This document is intended for informational purposes for research professionals. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The formulation protocols provided are starting points and should be optimized based on experimental determination of solubility and stability for the specific batch of this compound being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro and in vivo evaluation of a delivery system for targeting anticancer drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Application Notes: Handling and Storage of 5-Methoxychroman-3-amine Hydrochloride
Introduction
5-Methoxychroman-3-amine hydrochloride is a chemical compound used in research and development, particularly in the field of medicinal chemistry. Proper handling and storage are crucial to ensure the safety of laboratory personnel, maintain the integrity of the compound, and obtain reliable experimental results. This document provides detailed guidelines for the safe handling and appropriate storage of this compound.
1. Safety Precautions and Personal Protective Equipment (PPE)
Adherence to safety protocols is paramount when working with this compound. The compound is classified as hazardous and can cause skin and eye irritation or burns, and may be harmful if ingested or inhaled.[1][2][3][4]
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][5][6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2] Eyewash stations and safety showers must be readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][6][7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][7][8] Contaminated clothing should be removed and laundered before reuse.[1][5]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved dust respirator should be used.[7]
-
2. Health Hazards and First Aid
-
Acute Effects:
-
Inhalation: May cause respiratory irritation.[2] Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3][6]
-
Skin Contact: Causes skin irritation and may lead to burns or allergic reactions.[2][4] Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1][3]
-
Eye Contact: Causes serious eye damage.[1][3][4] Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.
-
Ingestion: Harmful if swallowed.[1][2][3] Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
3. Incompatibilities
To prevent hazardous reactions, avoid contact with the following materials:
Storage and Stability
Proper storage is essential to maintain the chemical's purity and stability. The following table summarizes the recommended storage conditions for this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C.[9] | To minimize degradation and maintain long-term stability. |
| Atmosphere | Store in a dry, well-ventilated area.[1][5][6][7] May be air-sensitive; consider storing under an inert atmosphere (e.g., argon or nitrogen).[2][10] | To prevent oxidation and reaction with atmospheric components. |
| Light | Store in a dark place.[7] | To prevent photodegradation. |
| Moisture | The compound may be hygroscopic; protect from moisture.[3][10] | To prevent absorption of water, which can lead to degradation. |
| Container | Keep in a tightly sealed, original container.[1][5][6][7] | To prevent contamination and exposure to air and moisture. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
This protocol outlines the steps for safely handling and weighing the solid compound.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Designate a specific area within the fume hood for handling the compound.
-
Clean the spatula, weighing paper, and any other equipment that will come into contact with the compound.
-
-
Dispensing:
-
Place the sealed container of this compound inside the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the container.
-
Use a clean, dry spatula to transfer the desired amount of the solid onto a tared weighing paper on an analytical balance inside the hood.
-
Avoid generating dust. If any dust is produced, ensure it is contained within the fume hood.
-
-
Post-Dispensing:
-
Securely close the container of this compound.
-
Clean the spatula and the handling area with an appropriate solvent and dispose of the waste in a designated chemical waste container.
-
Dispose of the weighing paper and any contaminated materials in the designated solid waste container.
-
Remove gloves and wash hands thoroughly with soap and water.[5]
-
Protocol 2: Storage of this compound
This protocol describes the procedure for the proper short-term and long-term storage of the compound.
-
Container Inspection:
-
Upon receipt, inspect the container for any damage.
-
Ensure the container is properly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
-
Storage Environment:
-
Inert Atmosphere (for long-term storage):
-
For extended storage, consider placing the primary container inside a larger, sealed container with a desiccant.
-
Alternatively, for highly sensitive applications, the vial can be backfilled with an inert gas like argon or nitrogen before sealing.
-
Visualizations
Caption: Workflow for safe handling and storage.
Caption: Logical relationships in safe handling.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemscene.com [chemscene.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxychroman-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Methoxychroman-3-amine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Initial Condensation Step
Q: We are experiencing low yields in the condensation reaction to form the chromanone precursor. What are the likely causes and how can we optimize this step?
A: Low yields in the formation of the chromanone ring are often attributed to incomplete reaction, side product formation, or degradation of the starting materials or product. Consider the following:
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can inhibit the reaction. The temperature is also critical; it should be carefully controlled as specified in the protocol.[1]
-
Reagent Quality: The purity of starting materials, such as the phenol and the acrylic acid derivative, is crucial. Impurities can interfere with the reaction.
-
Catalyst Activity: If a Lewis acid catalyst is used, its activity can be compromised by moisture.[1] Ensure the catalyst is fresh or has been properly stored.
Troubleshooting Steps:
-
Dry all glassware thoroughly and use anhydrous solvents.
-
Verify the purity of your starting materials via appropriate analytical methods (e.g., NMR, GC-MS).
-
Consider using a freshly opened bottle of the Lewis acid catalyst.
-
Optimize the reaction temperature and time through small-scale trial reactions.
Issue 2: Inefficient Reduction of the Chromanone
Q: The reduction of the 5-methoxychromanone to the corresponding alcohol is sluggish and gives a mixture of products. How can this be improved?
A: Inefficient reduction can be due to the choice of reducing agent, reaction conditions, or the presence of impurities.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this transformation. However, its reactivity can be influenced by the solvent and temperature. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could be used, but with caution due to their higher reactivity.
-
Temperature Control: These reductions are typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent is critical to prevent side reactions.
-
Work-up Procedure: The aqueous work-up must be performed carefully to quench the excess reducing agent and to protonate the resulting alkoxide.
Troubleshooting Steps:
-
Ensure the reducing agent is fresh and has been stored correctly.
-
Slowly add the reducing agent at a controlled low temperature.
-
Optimize the stoichiometry of the reducing agent; an excess is often required.
-
Consider changing the solvent system to one that provides better solubility for the substrate and reagent.
Issue 3: Poor Conversion of the Alcohol to the Azide
Q: We are struggling with the conversion of the 5-methoxychroman-3-ol to the corresponding azide, a key intermediate for the amine. What are the common pitfalls?
A: The conversion of an alcohol to an azide, often via a mesylate or tosylate intermediate followed by substitution with an azide source (like sodium azide), can be problematic.
-
Leaving Group Formation: The initial conversion of the hydroxyl group into a good leaving group (e.g., mesylate or tosylate) must be complete. Ensure stoichiometric amounts of the sulfonyl chloride and a suitable base (e.g., triethylamine) are used.[2][3]
-
Nucleophilic Substitution: The subsequent reaction with sodium azide can be slow. Using a polar aprotic solvent like DMF or DMSO can help to increase the reaction rate. The temperature for this step is also critical and may require optimization.
-
Side Reactions: Elimination reactions to form an alkene can compete with the desired substitution, especially at higher temperatures.
Troubleshooting Steps:
-
Monitor the formation of the mesylate/tosylate intermediate by TLC or LC-MS to ensure the reaction goes to completion.
-
Use a sufficient excess of sodium azide.
-
Optimize the reaction temperature for the azide substitution step to favor substitution over elimination.
-
Ensure the solvent is anhydrous, as water can hydrolyze the intermediate.
Issue 4: Incomplete Reduction of the Azide to the Amine
Q: The final step, the reduction of the azide to the primary amine, is not going to completion. What are the recommended methods and how can we ensure a complete reaction?
A: The reduction of an azide to an amine is a standard transformation, but incomplete reactions can occur.
-
Catalytic Hydrogenation: This is a clean method (H₂, Pd/C), but the catalyst can be poisoned by impurities. Ensure the substrate is pure before this step. The reaction may also require elevated pressure.
-
Staudinger Reaction: This method uses triphenylphosphine (PPh₃) followed by hydrolysis. It is generally reliable but requires the removal of triphenylphosphine oxide byproduct during purification.
-
LiAlH₄ Reduction: This is a very effective method but requires anhydrous conditions and careful handling.
Troubleshooting Steps:
-
If using catalytic hydrogenation, ensure the catalyst is active and use a suitable solvent like ethanol or ethyl acetate. Purge the reaction vessel thoroughly with hydrogen.
-
For the Staudinger reaction, use a slight excess of triphenylphosphine and ensure the subsequent hydrolysis step is complete.
-
When using LiAlH₄, use anhydrous solvent and perform the reaction under an inert atmosphere.
Issue 5: Difficulty in Purification and Salt Formation
Q: We are facing challenges in purifying the final 5-Methoxychroman-3-amine and converting it to the hydrochloride salt. What are the best practices?
A: The free amine can be unstable and prone to oxidation. Purification is often best performed on the salt form.
-
Purification of the Free Amine: If necessary, column chromatography on silica gel can be used, but it's advisable to use a solvent system containing a small amount of triethylamine to prevent the amine from sticking to the silica.[3]
-
Hydrochloride Salt Formation: This is typically achieved by dissolving the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl in the same or a compatible solvent.
-
Crystallization: The hydrochloride salt may precipitate directly. If not, the solution can be concentrated, and a non-polar solvent can be added to induce crystallization. The purity of the final salt is highly dependent on the purity of the free amine.
Troubleshooting Steps:
-
For chromatography, deactivate the silica gel with a base if you observe significant tailing or product loss.
-
During salt formation, add the HCl solution slowly to control the precipitation and obtain a crystalline solid rather than an oil.
-
If the salt oils out, try using a different solvent system for the precipitation.
-
Wash the final salt with a cold, non-polar solvent to remove any residual impurities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps in analogous syntheses, which can serve as a benchmark for the synthesis of this compound.
| Step | Reagents & Conditions | Typical Yield | Reference |
| Sulfonamide Formation (Amine Protection) | Primary amine, 2-nitrobenzenesulfonyl chloride, triethylamine, dichloromethane, room temperature | 90-98% | [3] |
| Alkylation of Sulfonamide | Sulfonamide, alkyl bromide, K₂CO₃, DMF, 60 °C | ~88% | [3] |
| Deprotection of Sulfonamide | N-alkylated sulfonamide, thiophenol, K₂CO₃, acetonitrile | ~88% | [3] |
| Amine Hydrochloride Salt Formation | Free amine, HCl in a suitable solvent | Quantitative | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Chromanone Precursor
-
To a stirred solution of the appropriate phenol derivative in a suitable solvent (e.g., benzene-hexane mixture), add a Lewis acid (e.g., anhydrous aluminum chloride) in portions at a controlled temperature (e.g., 10 °C).[1]
-
Slowly add a solution of the α,β-unsaturated carbonyl compound.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.[1]
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[1]
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Formation of an Amine Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrogen chloride (e.g., 1M in diethyl ether) dropwise with stirring.
-
Continue the addition until no further precipitation is observed.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any excess HCl and solvent.
-
Dry the resulting hydrochloride salt under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: A logical approach to troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound?
A1: As a hydrochloride salt, the compound is generally a stable, crystalline solid that is easier to handle and store than the corresponding free amine. The free amine can be susceptible to oxidation and degradation over time. It is recommended to store the hydrochloride salt in a cool, dry place, protected from light.
Q2: What are the key safety precautions to take during this synthesis?
A2: Standard laboratory safety practices should be followed. Specific hazards to be aware of include:
-
Sodium azide: Highly toxic and can form explosive metal azides. Handle with extreme care and use appropriate personal protective equipment.
-
Strong reducing agents (e.g., LiAlH₄): React violently with water. All reactions involving these reagents must be conducted under strictly anhydrous and inert conditions.
-
Corrosive reagents: Reagents like sulfonyl chlorides and concentrated HCl are corrosive and should be handled in a fume hood.
Q3: Can other isomers be formed during the synthesis?
A3: Depending on the specific synthetic route, the formation of stereoisomers is possible if a chiral center is created. If the synthesis starts from achiral precursors without the use of a chiral catalyst or resolving agent, the product will be a racemic mixture. The stereochemistry should be considered and controlled if a specific isomer is desired.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of products.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Q5: Are there alternative synthetic routes to 5-Methoxychroman-3-amine?
A5: Yes, other synthetic strategies exist. For instance, one could envision a route starting from a different substituted phenol or employing alternative methods for introducing the amine functionality, such as a reductive amination of the corresponding ketone. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.
References
Technical Support Center: Optimizing Purification of 5-Methoxychroman-3-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Methoxychroman-3-amine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out During Recrystallization | - Solvent polarity is too high or too low.- Cooling rate is too rapid.- Presence of impurities that inhibit crystallization. | - Solvent Screening: Test a range of solvent systems. Good starting points for amine hydrochlorides include isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane mixtures. Add the anti-solvent slowly to the point of incipient cloudiness while the solution is warm. - Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Avoid rapid chilling.- Seed Crystals: If available, add a few seed crystals to induce crystallization.- Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities. |
| Low Yield After Recrystallization | - The compound has significant solubility in the chosen solvent system even at low temperatures.- Incomplete precipitation of the hydrochloride salt. | - Optimize Solvent Ratio: Carefully adjust the ratio of the solvent to the anti-solvent to minimize the solubility of the product at low temperatures.- pH Adjustment: Ensure the solution is acidic enough to fully form the hydrochloride salt. A slight excess of HCl in a non-aqueous solvent (e.g., HCl in isopropanol or ether) can be beneficial.- Concentration: Concentrate the mother liquor and attempt a second crop of crystals. |
| Poor Separation or Streaking in Flash Chromatography (Silica Gel) | - Strong interaction between the basic amine and acidic silanol groups on the silica gel. | - Mobile Phase Modification: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia (e.g., in a DCM/Methanol eluent system), to the mobile phase to neutralize the acidic sites on the silica gel.[1] - Use of Amine-Functionalized Silica: Employing a pre-treated amine-functionalized silica column can significantly improve peak shape and separation for basic compounds.[2][3] - Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography with a mobile phase containing a suitable buffer or ion-pairing agent. |
| Co-elution of Impurities in Flash Chromatography | - Similar polarity of the desired product and impurities. | - Gradient Optimization: Use a shallower gradient during elution to improve the resolution between closely eluting compounds.- Alternative Stationary Phase: Switch to a different stationary phase, such as alumina (basic or neutral), or consider reversed-phase chromatography. |
| Difficulty Removing Residual Solvents | - High-boiling point solvents used for purification. | - Use of Volatile Solvents: Whenever possible, use lower-boiling point solvents for the final purification steps.- High-Vacuum Drying: Dry the purified solid under high vacuum, possibly with gentle heating (ensure the compound is stable at the chosen temperature).- Trituration/Lyophilization: Triturate the solid with a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) to help remove residual polar solvents. Lyophilization from a suitable solvent (e.g., water, if the compound is water-soluble) can also be effective. |
| Product Discoloration | - Oxidation of the amine or other sensitive functional groups. | - Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if the free base is handled.- Use of Antioxidants: In some cases, a small amount of an antioxidant can be added during workup or storage, although this may introduce a new impurity to be removed.- Storage Conditions: Store the purified compound in a cool, dark place under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A common and effective strategy is to first attempt recrystallization. If the crude product is an oil or fails to crystallize, or if recrystallization does not provide the desired purity, flash column chromatography is the recommended next step. The choice between normal-phase (with a basic modifier) and reversed-phase chromatography will depend on the nature of the impurities.
Q2: How do I choose a suitable solvent system for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good choices for dissolving the compound. A less polar co-solvent (anti-solvent) such as diethyl ether, ethyl acetate, or dichloromethane can then be added to induce precipitation upon cooling.[4][5] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system.
Q3: My compound is the free amine. How do I convert it to the hydrochloride salt for purification?
A3: To convert the free amine to the hydrochloride salt, dissolve the amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[6]
Q4: Can I use water as a solvent for recrystallization?
A4: While some amine hydrochlorides are water-soluble, using water for recrystallization can sometimes be challenging due to the high solubility of the salt. However, a mixed solvent system, such as water/isopropanol or water/ethanol, can be effective.[4] Be mindful that the presence of water can sometimes hinder crystallization, leading to the formation of oils.
Q5: What are the advantages of using amine-functionalized silica for chromatography?
A5: Amine-functionalized silica has a basic surface that minimizes the strong acid-base interactions with basic analytes like 5-Methoxychroman-3-amine.[3] This leads to improved peak shapes (less tailing), better resolution, and allows for the use of less polar, non-basic mobile phases such as hexane/ethyl acetate, which can simplify solvent removal after purification.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether (Et2O)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring. The solution should be near saturation.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add diethyl ether to the warm solution until a slight turbidity persists.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 5-Methoxychroman-3-amine (Free Base)
Objective: To purify crude 5-Methoxychroman-3-amine (as the free base) using flash column chromatography on silica gel.
Materials:
-
Crude 5-Methoxychroman-3-amine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column and accessories
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 95:5) with the addition of 0.5% TEA.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a less polar mobile phase (e.g., 100% DCM with 0.5% TEA) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% MeOH in DCM, with 0.5% TEA maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt (Optional): If the hydrochloride salt is the desired final product, dissolve the purified free base in a suitable solvent and treat it with an ethereal or isopropanolic HCl solution as described in the FAQs.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for product oiling out during recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives - Google Patents [patents.google.com]
- 3. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]
- 4. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. yakhak.org [yakhak.org]
Technical Support Center: HPLC Analysis of 5-Methoxychroman-3-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxychroman-3-amine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical considerations for the HPLC analysis of this compound?
A1: The HPLC analysis of this compound requires careful consideration of its chemical properties. As a primary amine, it is prone to interactions with residual silanols on the silica support of HPLC columns, which can lead to poor peak shape (tailing). Therefore, the use of a suitable column and mobile phase additives is crucial. Furthermore, this compound is a chiral compound, meaning it exists as enantiomers. For accurate quantification and characterization, a chiral separation method is often necessary to resolve these enantiomers.
Q2: Which type of HPLC column is recommended for the analysis of this compound?
A2: For non-chiral (achiral) analysis, a standard C18 reversed-phase column can be used. However, for the crucial separation of its enantiomers, a chiral stationary phase (
Technical Support Center: 5-Methoxychroman-3-amine Hydrochloride Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Methoxychroman-3-amine hydrochloride. Below you will find troubleshooting advice and frequently asked questions to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an amine hydrochloride salt, it is particularly susceptible to degradation in alkaline conditions and can be sensitive to heat and UV light.
Q2: What is the recommended solvent for preparing solutions of this compound?
A2: The choice of solvent depends on the experimental requirements. For many biological assays, sterile, purified water or a buffered solution (e.g., PBS) is used. It is crucial to ensure the pH of the final solution is weakly acidic to neutral to maintain stability. For other applications, organic solvents may be appropriate, but their purity should be high to avoid contaminants that could promote degradation.
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: Stock solutions should be stored at low temperatures, typically 2-8°C, and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Amine hydrochlorides can be incompatible with strong bases, which can deprotonate the amine and potentially lead to precipitation or degradation. They may also react with strong oxidizing agents. It is advisable to avoid mixing stock solutions directly with highly alkaline or oxidizing reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in the solution. | The pH of the solution may have shifted to a more alkaline range, reducing the solubility of the free amine. Alternatively, the concentration may exceed the solubility limit in the chosen solvent at the storage temperature. | Check the pH of the solution and adjust to a slightly acidic value if necessary. If solubility is the issue, consider preparing a more dilute stock solution or gently warming the solution to redissolve the precipitate before use (ensure warming does not degrade the compound). |
| Discoloration of the solution (e.g., turning yellow or brown). | This often indicates oxidative degradation or photodecomposition. | Prepare fresh solutions and ensure they are protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) if possible. Use high-purity solvents to minimize contaminants that could catalyze oxidation. |
| Loss of biological activity or inconsistent experimental results. | The compound may have degraded over time due to improper storage or handling. | Prepare fresh solutions from solid material for critical experiments. It is also advisable to perform a purity check of the stock solution using an appropriate analytical method, such as HPLC, if degradation is suspected. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These may correspond to degradation products. | Conduct a forced degradation study (see Protocol 2) to identify potential degradation products and develop a stability-indicating analytical method. This will help in monitoring the integrity of your solutions over time. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity sterile water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight can be found on the supplier's documentation).
-
Accurately weigh the calculated amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., sterile water or DMSO) to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (not exceeding 30-40°C) can be applied, but avoid excessive heat.
-
If for long-term storage, aliquot the stock solution into single-use volumes in light-protected tubes.
-
Store the stock solution at 2-8°C for short-term use (days to a week) or at -20°C or -80°C for long-term storage (weeks to months).
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
Materials:
-
1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven or water bath
-
UV light source
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., final concentration of 3%). Keep at room temperature and protected from light for a defined period.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a controlled UV light source for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.
Visualizations
Experimental Workflow for Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
Postulated Signaling Pathway for 5-HT1A Receptor Agonists
Methoxy-substituted chroman derivatives have been reported to act as agonists for the 5-hydroxytryptamine 1A (5-HT1A) receptor. The diagram below illustrates the canonical signaling pathway activated by 5-HT1A receptor agonists.
Technical Support Center: 5-Methoxychroman-3-amine hydrochloride Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxychroman-3-amine hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, helping you identify potential byproducts and optimize your reaction conditions.
Question 1: My final product shows a low yield and contains significant impurities after the reduction of 5-Methoxychroman-3-one oxime. What are the likely byproducts and how can I minimize them?
Answer:
Low yields and impurities in the final step of the synthesis are common challenges. The primary cause is often non-selective reduction of the oxime intermediate. The most probable byproducts are the secondary amine and the N-hydroxyl-5-methoxychroman-3-amine.
// Nodes Start [label="5-Methoxychroman-3-one Oxime", fillcolor="#FBBC05"]; Intermediate [label="Iminium Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Desired_Product [label="5-Methoxychroman-3-amine\n(Primary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Secondary Amine\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="N-Hydroxyl-5-methoxychroman-3-amine\n(Hydroxylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Reduction\n(e.g., H2/Pd, NaBH4)"]; Intermediate -> Desired_Product [label="Further Reduction"]; Intermediate -> Byproduct1 [label="Reaction with\nPrimary Amine", style=dashed]; Start -> Byproduct2 [label="Partial Reduction", style=dashed]; } caption="Potential byproduct formation pathways during oxime reduction."
To mitigate the formation of these byproducts, consider the following strategies based on your reduction method:
For Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Raney Ni):
-
Acidic Additives: The presence of an acid (e.g., HCl, H₂SO₄) can protonate the intermediate imine, making it more susceptible to reduction to the primary amine and reducing the likelihood of it reacting with the product to form a secondary amine.[1][2]
-
Catalyst Choice: Palladium on carbon (Pd/C) is often effective in reducing oximes to primary amines.[1][2] Raney Nickel can also be used, but may require basic conditions for high selectivity.[1]
-
Reaction Conditions: Lower temperatures and pressures can sometimes favor the formation of the primary amine over the secondary amine.
For Chemical Reduction (e.g., Sodium Borohydride):
-
Activating Agents: Sodium borohydride alone is often not reactive enough to reduce oximes efficiently.[3] The addition of a Lewis acid (e.g., ZrCl₄, NiCl₂) or performing the reaction in the presence of additives like copper (II) sulfate can enhance reactivity and selectivity.[3]
-
Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used.[4]
Below is a summary of common byproducts and their potential causes:
| Byproduct | Potential Cause | Suggested Mitigation | Analytical Signature (Expected) |
| Secondary Amine | Reaction of the intermediate imine with the newly formed primary amine. | - Add an acidic catalyst during hydrogenation.- Optimize reaction temperature and pressure. | Higher molecular weight peak in GC-MS. Different retention time in HPLC. |
| N-Hydroxyl-5-methoxychroman-3-amine | Incomplete or partial reduction of the oxime. | - Increase reaction time or catalyst loading.- Use a more potent reducing agent system (e.g., NaBH₄ with an additive). | A peak with a mass 16 units higher than the primary amine in MS. |
| Unreacted 5-Methoxychroman-3-one | Incomplete oximation in the previous step. | Ensure complete conversion of the ketone to the oxime before reduction. | A peak corresponding to the ketone's molecular weight in GC-MS. |
Question 2: I am observing multiple spots on my TLC plate after the oximation of 5-Methoxychroman-3-one. What could be the issue?
Answer:
The presence of multiple spots after oximation can indicate a few possibilities:
-
Incomplete Reaction: The most common reason is that the reaction has not gone to completion, and you are seeing both the starting ketone and the product oxime.
-
Formation of E/Z Isomers: Oximes can exist as geometric isomers (E and Z). Depending on the reaction conditions and the steric environment of the ketone, you may form a mixture of these isomers, which can sometimes be separated by TLC.
-
Side Reactions: Under harsh conditions (e.g., strong acid or base, high temperatures), the oxime could potentially undergo a Beckmann rearrangement to form a lactam.[5]
Troubleshooting Steps:
-
Monitor the reaction closely using TLC until the starting material spot is no longer visible.
-
Adjust reaction conditions: Oximation is typically carried out under mild conditions. Refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a weak base like pyridine is a common method.[6][7]
-
Characterize the spots: If you suspect isomer formation, you can often proceed to the next step, as both isomers will typically be reduced to the same amine. If a Beckmann rearrangement is suspected, spectroscopic analysis (NMR, IR) of the isolated byproduct would be necessary for confirmation.
Frequently Asked Questions (FAQs)
What is a general synthetic route for this compound?
A common and effective synthetic pathway involves a three-step process starting from 3-methoxyphenol.
// Nodes Start [label="3-Methoxyphenol", fillcolor="#FBBC05"]; Step1 [label="Synthesis of\n5-Methoxychroman-3-one", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Step2 [label="Oximation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Step3 [label="Reduction of Oxime", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label="Multi-step synthesis"]; Step1 -> Step2 [label="Hydroxylamine HCl,\nBase"]; Step2 -> Step3 [label="Reducing Agent\n(e.g., H2/Pd or NaBH4)"]; Step3 -> Final_Product [label="HCl workup"]; } caption="General synthetic workflow for this compound."
-
Synthesis of 5-Methoxychroman-3-one: This intermediate can be prepared from 3-methoxyphenol through a multi-step synthesis.[8][9]
-
Oximation: The ketone is then converted to 5-Methoxychroman-3-one oxime by reacting it with hydroxylamine hydrochloride in the presence of a base.[6][10]
-
Reduction and Salt Formation: The oxime is reduced to the primary amine using either catalytic hydrogenation or a chemical reducing agent. The final product is then isolated as the hydrochloride salt.
What analytical methods are recommended for monitoring the reaction and identifying byproducts?
A combination of chromatographic and spectroscopic techniques is ideal:
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | - Rapid monitoring of reaction progress.- Initial identification of the number of components in a mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identification of volatile components.- Determination of the molecular weight of the product and byproducts.[11][12][13] |
| High-Performance Liquid Chromatography (HPLC) | - Quantification of product purity.- Separation of the primary amine, secondary amine, and hydroxylamine.[14][15][16][17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural elucidation of the final product and isolated byproducts. |
| Infrared (IR) Spectroscopy | - Confirmation of functional group transformations (e.g., disappearance of C=O, appearance of N-H). |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxychroman-3-one oxime
-
Dissolve 5-Methoxychroman-3-one (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents).
-
Reflux the mixture for 1-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.[6]
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Reduction of 5-Methoxychroman-3-one oxime with Sodium Borohydride
-
In a round-bottom flask, suspend 5-Methoxychroman-3-one oxime (1 equivalent) in methanol.
-
In a separate flask, dissolve sodium borohydride (4-5 equivalents) in methanol.
-
Cool the oxime suspension to 0°C.
-
Slowly add the sodium borohydride solution to the oxime suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Protocol 3: Catalytic Hydrogenation of 5-Methoxychroman-3-one oxime
-
Dissolve 5-Methoxychroman-3-one oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
If desired, add an acidic additive like concentrated HCl (1 equivalent).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.[1][2][19]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. arpgweb.com [arpgweb.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 13. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 15. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-Methoxychroman-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 5-Methoxychroman-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for solubilizing this compound?
A1: A systematic approach is advised when initially attempting to solubilize a compound with poor or unknown solubility characteristics. It is recommended to begin with small-scale trial preparations to conserve your material before creating a larger stock solution. A good starting point for many organic molecules is Dimethyl Sulfoxide (DMSO).[1] Should your experimental setup be incompatible with DMSO, alternative organic solvents like ethanol or dimethylformamide (DMF) can be explored.[1]
Q2: How does pH influence the solubility of this compound?
A2: As an amine hydrochloride, this compound is the salt of a weak base. Its solubility is highly dependent on the pH of the aqueous solution. Generally, amine hydrochlorides are more soluble in acidic conditions where the amine group is protonated.[2][] In basic conditions, the free amine form may precipitate, reducing solubility. Therefore, adjusting the pH to a lower value can significantly enhance its aqueous solubility.
Q3: Can heating or sonication be used to improve the dissolution of this compound?
A3: Gentle heating and sonication can be effective methods for dissolving compounds that are slow to go into solution.[1] However, it is crucial to use these techniques with caution, as excessive or prolonged heat can lead to the degradation of the compound.[1] It is advisable to warm the solution gently and monitor for any changes in color or clarity that might indicate degradation.[1]
Q4: What should I do if the compound precipitates out of my stock solution upon storage?
A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur with poorly soluble compounds.[1] To mitigate this, it is recommended to store stock solutions in small, single-use aliquots to minimize the number of freeze-thaw cycles.[1] If you observe precipitation, you can try gently warming and vortexing the solution to redissolve the compound before use.[1] If precipitation persists, consider preparing the stock solution at a slightly lower concentration.[1]
Troubleshooting Guides
Issue 1: Inability to Achieve Desired Concentration in Aqueous Buffers
This guide provides a systematic workflow for researchers who are struggling to dissolve this compound at their target concentration in aqueous buffers for biological assays.
Caption: Troubleshooting workflow for aqueous insolubility.
Issue 2: Selecting an Appropriate Solvent System
This decision-making guide assists in the selection of a suitable solvent system for this compound based on experimental needs.
Caption: Decision guide for solvent system selection.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.[4]
Materials:
-
This compound
-
Selected solvent (e.g., pH 7.4 phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Screening of Co-solvents and Excipients
This protocol provides a method for systematically screening different co-solvents and excipients to identify formulations that enhance the solubility of this compound.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Potential co-solvents: Ethanol, Propylene Glycol, PEG 400.
-
Potential excipients: Tween 80, Polysorbate 20, HP-β-Cyclodextrin.
-
96-well plates.
-
Plate shaker.
-
Plate reader or other analytical instrument for turbidity or concentration measurement.
Procedure:
-
Prepare a series of dilutions of each co-solvent and excipient in the aqueous buffer in the wells of a 96-well plate.
-
Add a small, fixed volume of the concentrated stock solution of this compound to each well.
-
Seal the plate and place it on a plate shaker for at least 48 hours to allow for equilibration.[5]
-
After incubation, visually inspect each well for precipitation.
-
Quantify the amount of dissolved compound in the clear supernatant of each well using a suitable analytical method.
Data Presentation
The following tables provide a structured way to present and compare the data obtained from the experimental protocols.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| PBS (pH 5.0) | 25 | ||
| 5% DMSO in PBS (pH 7.4) | 25 | ||
| 10% Ethanol in Water | 25 |
Table 2: Effect of Excipients on Aqueous Solubility
| Excipient | Concentration (%) | Measured Solubility in PBS pH 7.4 (mg/mL) | Fold Increase |
| None (Control) | 0 | 1.0 | |
| Tween 80 | 0.1 | ||
| Tween 80 | 0.5 | ||
| HP-β-Cyclodextrin | 1 | ||
| HP-β-Cyclodextrin | 5 |
References
Preventing degradation of 5-Methoxychroman-3-amine hydrochloride in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methoxychroman-3-amine hydrochloride during assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an assay?
A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light. The chroman ring and the amine group are susceptible to various reactions under these stress conditions.
Q2: How should I store my stock solutions of this compound to ensure stability?
A2: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol) at a high concentration, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower, protected from light. For aqueous solutions, it is recommended to use buffers at a slightly acidic to neutral pH and store them at 2-8°C for short-term use.
Q3: I am observing a loss of compound activity in my cell-based assay over time. Could this be due to degradation?
A3: Yes, a gradual loss of activity can be a strong indicator of compound degradation in the assay medium. Cell culture media are complex aqueous environments, often at a slightly alkaline pH (around 7.4), and incubated at 37°C, which can promote hydrolysis or oxidation of sensitive compounds like this compound.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, the probable degradation pathways include:
-
Hydrolysis: Cleavage of the ether linkage in the chroman ring under strong acidic or basic conditions.
-
Oxidation: Oxidation of the secondary amine to form corresponding N-oxide or other oxidative products. The benzylic ether position can also be susceptible to oxidation.
-
Photodegradation: The aromatic chroman structure may be sensitive to UV or high-intensity visible light, leading to the formation of photolytic degradation products.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biochemical assays.
-
Possible Cause: Degradation of this compound in the assay buffer.
-
Troubleshooting Steps:
-
pH Optimization: Evaluate the stability of the compound in different buffer systems and pH ranges (e.g., pH 5.0, 6.0, 7.0, and 8.0). Prepare fresh solutions and analyze their purity at different time points.
-
Temperature Control: Perform all assay steps, including reagent preparation and incubation, at the lowest feasible temperature. If possible, use a temperature-controlled autosampler for HPLC analysis.
-
Minimize Exposure to Light: Protect all solutions containing the compound from light by using amber vials or covering the containers with aluminum foil.
-
Inclusion of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of a compatible antioxidant (e.g., ascorbic acid or BHT) to the assay buffer, ensuring it does not interfere with the assay.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound. Co-eluting peaks can indicate the presence of degradation products.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks, which can provide clues about their structure and formation pathway.
-
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate potential degradation under various stress conditions.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | 214 |
| 0.1 M NaOH (60°C, 8h) | 10.5% | 1 | 198 |
| 5% H₂O₂ (RT, 12h) | 22.8% | 3 | 232 (M+16) |
| UV Light (254 nm, 48h) | 8.7% | 2 | 212 |
| Thermal (80°C, 72h) | 6.1% | 1 | 196 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare 1 mg/mL solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Stress Application: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Application: Add 3% hydrogen peroxide to the solution and keep it at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 12 hours.
-
Analysis: Analyze the samples directly by a stability-indicating HPLC-UV method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for addressing degradation of this compound in assays.
Navigating the Synthesis of 5-Methoxychroman-3-amine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methoxychroman-3-amine hydrochloride. Our aim is to facilitate a higher yield and purity of the final product by offering practical solutions and in-depth experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most critical steps to optimize?
Low overall yield can often be traced back to inefficiencies in two key stages: the reductive amination of 5-methoxychroman-3-one and the initial synthesis of the chromanone precursor itself. For the reductive amination step, incomplete imine formation or side reactions are common culprits. It is crucial to control the pH and select an appropriate reducing agent. For the synthesis of 5-methoxychroman-3-one, ensuring the purity of starting materials and optimal reaction conditions are paramount to achieving a good yield in the subsequent steps.
Q2: I am observing significant byproduct formation during the reductive amination step. How can I improve the selectivity?
Byproduct formation in reductive amination is a frequent challenge. The primary side product is often the corresponding alcohol, 5-methoxychroman-3-ol, resulting from the direct reduction of the ketone starting material. To minimize this, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective than sodium borohydride (NaBH₄).[1]
-
Reaction Conditions: Ensure the imine has sufficient time to form before introducing the reducing agent. This can be achieved by pre-stirring the ketone and the ammonia source for a period before adding the reducing agent.
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the ketone is not sufficiently activated.
Q3: The purification of 5-Methoxychroman-3-amine is proving difficult. What strategies can I employ?
The basic nature of the amine can lead to tailing on silica gel chromatography. To improve purification:
-
Acid Wash: During the work-up, an acid wash (e.g., with dilute HCl) can be used to extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.
-
Chromatography with Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.
-
Crystallization: Conversion to the hydrochloride salt often facilitates purification through crystallization, yielding a product of high purity.
Q4: How do I effectively form the hydrochloride salt and what is the expected yield?
The formation of the hydrochloride salt is typically a high-yielding step. The free amine is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and a solution of hydrochloric acid (e.g., HCl in dioxane or isopropanol) is added. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. While specific yields for this exact substrate are not widely reported, similar salt formations typically proceed with yields exceeding 90%. It is important to use anhydrous solvents to prevent the incorporation of water into the crystalline structure.
Data Presentation: Comparison of Reductive Amination Conditions
The choice of reagents and conditions for the reductive amination of 5-methoxychroman-3-one significantly impacts the yield of 5-Methoxychroman-3-amine. The following table summarizes a comparison of different methodologies.
| Ammonia Source | Reducing Agent | Solvent(s) | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Ammonium Acetate | Sodium Borohydride (NaBH₄) | Methanol | 0 - Room Temperature | 40-60 | Cost-effective but can lead to ketone reduction. Careful control of addition and temperature is necessary.[2] |
| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature | 60-80 | More selective for the imine, reducing ketone byproduct formation. Requires careful handling due to cyanide.[3] |
| Ammonium Formate | Formic Acid (Leuckart Reaction) | Neat or Solvent | 120-165 | 50-70 | High temperatures are required, and formylated byproducts can occur.[4][5] |
| Ammonia in Methanol | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | Room Temperature | 70-90 | Generally high yielding and selective, but the reagent is moisture-sensitive.[1] |
Experimental Protocols
1. Synthesis of 5-Methoxychroman-3-one (Precursor)
2. Reductive Amination of 5-Methoxychroman-3-one
This protocol is a generalized procedure based on common reductive amination methods. Optimization may be required.
-
Reagents:
-
5-Methoxychroman-3-one
-
Ammonium Acetate (or other ammonia source)
-
Sodium Borohydride (or other reducing agent)
-
Methanol (anhydrous)
-
Hydrochloric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a solution of 5-methoxychroman-3-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methoxychroman-3-amine.
-
3. Formation of this compound
-
Reagents:
-
Crude 5-Methoxychroman-3-amine
-
Anhydrous Diethyl Ether (or Isopropanol)
-
2 M HCl in Diethyl Ether (or other suitable solution)
-
-
Procedure:
-
Dissolve the crude 5-Methoxychroman-3-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Troubleshooting Peak Tailing in HPLC for 5-Methoxychroman-3-amine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of 5-Methoxychroman-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
The most prevalent cause of peak tailing for basic compounds like this compound is secondary ionic interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the bonded phase and ionic interactions with the silica surface, resulting in a distorted peak shape.
Q2: How does the mobile phase pH affect the peak shape of my compound?
Mobile phase pH is a critical parameter. At a pH above approximately 3, the acidic silanol groups on the silica surface become deprotonated and thus negatively charged.[1][4] Your analyte, this compound, is a basic compound and will be protonated (positively charged) in acidic to neutral mobile phases. The electrostatic attraction between the negatively charged silanols and the positively charged analyte causes strong, undesirable interactions that result in peak tailing.[1] By operating at a low pH (typically ≤ 3), the ionization of the silanol groups is suppressed, minimizing these secondary interactions and leading to a more symmetrical peak shape.[1][5]
Q3: Can my choice of HPLC column contribute to peak tailing?
Absolutely. The choice of column is a crucial factor in obtaining good peak shape for basic compounds.[5]
-
Older, Type A Silica Columns: These columns tend to have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with amine-containing compounds.[5][6]
-
Modern, High-Purity Type B Silica Columns: These columns are manufactured with silica that has a lower metal content, resulting in fewer and less acidic silanol groups, which generally provides improved peak shape for basic analytes.[5][6]
-
End-capped Columns: Many modern columns are "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active.[2][7] Using a well-end-capped column is highly recommended for analyzing basic compounds.
-
Specialty Columns: Columns with polar-embedded stationary phases or charged surface hybrid (CSH) technology are specifically designed to shield the analyte from residual silanol interactions and can provide excellent peak shapes for challenging basic compounds.[8]
Q4: Are there other factors besides silanol interactions that can cause peak tailing?
Yes, while silanol interactions are the most common chemical cause, other factors can also lead to peak tailing:
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion.[2][9]
-
Column Contamination and Degradation: Accumulation of sample matrix components at the column inlet or degradation of the column bed (void formation) can disrupt the flow path and cause peak tailing.[2][9][10]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections between the column and the detector, can cause band broadening and peak tailing.[9][7]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (more organic) than your mobile phase can lead to poor peak shape.[9]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide will walk you through adjusting your mobile phase to mitigate peak tailing.
Problem: You are observing significant peak tailing for this compound.
Potential Cause: Sub-optimal mobile phase pH or composition.
Troubleshooting Workflow:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. waters.com [waters.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 5-Methoxychroman-3-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize matrix effects during the LC-MS/MS analysis of 5-Methoxychroman-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][2]
Ion suppression is the more frequent issue and can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1][3][4] For a compound like this compound, which may be present at low concentrations in biological fluids, even minor ion suppression can compromise the reliability of pharmacokinetic and bioanalytical studies.[3] Phospholipids are a major cause of ion suppression when analyzing plasma or tissue samples.[3]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most common and accepted method for quantitatively evaluating matrix effects is the post-extraction addition protocol.[5][6][7][8] This method allows you to isolate the effect of the matrix on the analyte's signal by comparing the response of the analyte in a clean solvent to its response in a matrix extract.
The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area of Analyte in Spiked Post-Extracted Matrix / Peak Area of Analyte in Neat Solution) x 100[5]
A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[9] It is crucial to perform this assessment using at least six different lots of the biological matrix to account for variability.[7]
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 5-Methoxychroman-3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantification and qualification of 5-Methoxychroman-3-amine hydrochloride, a key intermediate in various synthetic pathways.
The inherent chemical properties of amine-containing compounds like this compound can present analytical challenges, including polarity and potential for adsorption.[1] Therefore, the validation of analytical methods is not merely a regulatory formality but a scientific imperative to ensure data of the highest quality and integrity.[2][3] This guide delves into the primary chromatographic techniques, detailing validation protocols and presenting comparative data to inform method selection and implementation.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the principal chromatographic techniques for the analysis of amine compounds.[1] The choice between these methods often hinges on the analyte's volatility and thermal stability. Given the structure of this compound, both techniques are viable, with specific considerations for each.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique, particularly suitable for non-volatile or thermally sensitive compounds.[1] When coupled with a suitable detector, such as a UV-Vis or Mass Spectrometry (MS) detector, HPLC offers excellent sensitivity and specificity. For amines that exhibit poor UV absorbance, a pre-column or post-column derivatization step is often employed to enhance detectability.[1]
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[4] For less volatile amines, derivatization is a common strategy to increase their volatility and improve chromatographic performance.[1] GC, especially when paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high resolution and sensitivity.[5]
The following table summarizes the key features and typical performance characteristics of HPLC-UV and GC-FID for the analysis of amine compounds, based on data from analogous molecules.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Typical Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5] | Capillary column with a stationary phase suitable for amine analysis.[5] |
| Derivatization | Often required for compounds with low UV absorbance.[1] | Frequently necessary to increase volatility and improve peak shape.[1] |
| Linearity (r²) | > 0.99[6] | > 0.99[7] |
| Accuracy (% Recovery) | 98-102%[5] | 97-103%[7] |
| Precision (RSD%) | < 2%[6] | < 3%[7] |
| Limit of Detection (LOD) | Dependent on chromophore; can be in the ng/mL range. | Typically in the low ppm range. |
| Limit of Quantitation (LOQ) | Dependent on chromophore; can be in the ng/mL to µg/mL range.[8] | Typically in the ppm range.[8] |
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for HPLC and GC analysis, including a pre-column derivatization step that may be necessary for this compound.
HPLC-UV Method Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).[5]
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the derivatized analyte.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
Pre-column Derivatization Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent.
-
pH Adjustment: Add a buffer (e.g., sodium bicarbonate) to raise the pH and facilitate the reaction.[1]
-
Derivatization: Add a derivatizing agent (e.g., dansyl chloride) and incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.[1]
-
Final Preparation: Adjust the final volume with the mobile phase and filter the sample through a 0.45 µm filter before injection.[1]
GC-FID Method Protocol
Chromatographic Conditions:
-
Column: A capillary column with a stationary phase suitable for amine analysis (e.g., DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness).[7]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[7]
-
Injector Temperature: 250 °C.[7]
-
Detector Temperature: 300 °C.[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[7]
Derivatization Protocol (Silylation):
-
Sample Preparation: Accurately weigh and place the dried sample into a reaction vial.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).
-
Reaction: Heat the vial at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
Injection: Inject an aliquot of the derivatized sample directly into the GC.
Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for analytical method validation in accordance with major regulatory guidelines.[3][8]
Decision Tree for Method Selection
The selection of the most appropriate chromatographic technique is a critical first step. This decision tree provides a simplified guide for choosing between HPLC and GC for the analysis of this compound.
Conclusion
While specific validated methods for this compound are not extensively documented in the public domain, a robust and reliable analytical method can be developed and validated using either HPLC or GC. The choice of method will be dictated by the specific analytical needs, available instrumentation, and the properties of the compound after any necessary derivatization. A thorough validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reproducible data for this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. emerypharma.com [emerypharma.com]
Comparative Bioactivity Analysis of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of 5-Methoxychroman-3-amine hydrochloride. The objective is to offer an objective comparison with alternative compounds, supported by experimental data, to aid in research and drug development endeavors. This document summarizes the current understanding of the compound's activity as a serotonin receptor modulator and explores its potential in anti-inflammatory and anticancer applications based on the bioactivity of the broader chroman chemical scaffold.
Serotonergic Activity: A Primary Target
This compound and its derivatives are recognized for their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor is a well-established target for therapeutic agents aimed at treating anxiety and depressive disorders.
Comparative Binding Affinity at the 5-HT1A Receptor
Quantitative data on the binding affinity of 3-aminochroman derivatives for the human 5-HT1A receptor has been reported. The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor; a lower Ki value indicates a higher affinity.
| Compound Class | Receptor | Ki (nM) |
| 3-aminochroman derivatives | 5-HT1A | 26 |
| Data from a study on 3-aminochroman derivatives advancing new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity. |
In comparison, other known 5-HT1A receptor ligands, such as the prototypical agonist 8-OH-DPAT, exhibit high affinity with Ki values in the low nanomolar range. For instance, various methoxy-chroman derivatives have demonstrated high affinity for 5-HT1A receptors in rat hippocampal membranes, with Ki values as low as 0.19 nM for the most potent enantiomer.[1]
The following diagram illustrates the canonical Gαi-coupled signaling pathway initiated by the activation of the 5-HT1A receptor.
Caption: Gαi-coupled signaling pathway of the 5-HT1A receptor.
Potential Anti-Inflammatory and Anticancer Bioactivities
While specific data for this compound is limited in these areas, the broader class of chroman derivatives has demonstrated promising anti-inflammatory and anticancer properties.
Anti-Inflammatory Potential
Chroman derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] The evaluation of anti-inflammatory activity often involves in vitro models using immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
Anticancer Potential
Various chromane and chromene derivatives have exhibited cytotoxic effects against a range of human cancer cell lines.[3] The anticancer activity is typically assessed by determining the half-maximal inhibitory concentration (IC50) of the compound on cancer cell viability.
The following diagrams illustrate generalized workflows for assessing the anti-inflammatory and cytotoxic activities of a test compound.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT.
-
Test compound (this compound) and reference compounds.
-
Non-specific binding control (e.g., 10 µM Serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]8-OH-DPAT, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators in vitro.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compound (this compound).
-
Griess reagent for nitric oxide (NO) measurement.
-
ELISA kits for TNF-α and IL-6 measurement.
-
96-well cell culture plates.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement (TNF-α, IL-6): Use commercial ELISA kits according to the manufacturer's instructions to quantify the concentration of TNF-α and IL-6 in the supernatant.
-
Determine the concentration-dependent inhibitory effect of the test compound and calculate the IC50 values.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell culture medium appropriate for the cell line.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4][5][6][7]
References
- 1. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
A Comparative Analysis of 5-Methoxychroman-3-amine Hydrochloride and Other Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This guide provides a comparative overview of 5-Methoxychroman-3-amine hydrochloride and other chroman derivatives, with a focus on their interactions with key neurological targets. By presenting available experimental data, this document aims to facilitate further research and drug development efforts in this chemical space.
Executive Summary
5-Methoxychroman-3-amine and its derivatives have demonstrated significant affinity and selectivity for various G protein-coupled receptors (GPCRs) and other central nervous system targets. This guide collates and compares the binding affinities and functional activities of these compounds, primarily at serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7, as well as the sigma-1 (σ1) receptor. The presented data, gathered from multiple scientific studies, highlights the structure-activity relationships (SAR) within the chroman-3-amine series and provides a basis for the rational design of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the binding affinities (Ki) of 5-Methoxychroman-3-amine derivatives and other related chroman compounds at various receptor targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of 5-Substituted-3-aminochroman Derivatives at the 5-HT1A Receptor
| Compound ID | R-group at 5-position | N-substituent | (R)-enantiomer Ki (nM) | (S)-enantiomer Ki (nM) |
| (R/S)-9a | Methoxy | Isopropyl | 4.3 | 24 |
| (R/S)-9b | Methoxy | n-Propyl | 1.3 | 11 |
| (R/S)-9c | Methoxy | n-Butyl | 1.1 | 12 |
| (R/S)-14a | Methoxycarbonyl | n-Propyl | 0.38 | 2.5 |
| (R/S)-14b | Methoxycarbonyl | n-Butyl | 0.40 | 3.5 |
| (R/S)-15a | Carboxamide | n-Propyl | 0.36 | 2.6 |
| (R/S)-15b | Carboxamide | n-Butyl | 0.34 | 2.4 |
| (R/S)-16a | Acetyl | n-Propyl | 0.62 | 4.7 |
| (R/S)-16b | Acetyl | n-Butyl | 0.49 | 3.2 |
Data synthesized from Mellin, C., et al. (1997).[1]
Table 2: Selectivity Profile of Selected (R)-5-Substituted-3-aminochroman Derivatives (Ki, nM)
| Compound ID | 5-HT1A | D1 | D2 | 5-HT2A |
| (R)-9b | 1.3 | >10000 | 1800 | 1200 |
| (R)-14a | 0.38 | >10000 | 1500 | 1100 |
| (R)-15a | 0.36 | >10000 | 1100 | 800 |
| (R)-16a | 0.62 | >10000 | 2000 | 1300 |
Data synthesized from Mellin, C., et al. (1997).[1]
Table 3: Binding Affinities (Ki, nM) of 3-Aminochroman Derivatives at Sigma-1 (σ1) and 5-HT2B Receptors
| Compound ID | Stereochemistry | R-group | σ1 Ki (nM) | 5-HT2B Ki (nM) |
| 3a | (3R,4R) | H | 2.1 | >10000 |
| 3a | (3S,4S) | H | 100 | 400 |
| 3b | (3R,4R) | 4-F | 2.1 | >10000 |
| 3b | (3S,4S) | 4-F | 120 | 280 |
| 3f | Primary amine | - | 16 | - |
| 3g | Primary amine | - | - | 3.5 |
Data synthesized from Le-Bouter, A., et al. (2020) and Sirbu, D., et al. (2020).[2][3]
Table 4: Binding Affinities (Ki, nM) of C6-Aryl Substituted 3-(Dimethylamino)chroman Derivatives at the 5-HT7 Receptor
| Compound | C6-substituent | 5-HT7 Ki (nM) |
| Unsubstituted | H | >1000 |
| Aryl Derivative 1 | Phenyl | 150 |
| Aryl Derivative 2 | 4-Fluorophenyl | 80 |
| Aryl Derivative 3 | 2-Thienyl | 50 |
Data synthesized from Holmberg, P., et al. (2005).[4]
Experimental Protocols
Radioligand Binding Assays
A detailed protocol for determining the binding affinity of compounds for the 5-HT1A receptor is described by Mellin et al. (1997).[1] A summary of the general procedure is as follows:
-
Tissue Preparation: Male Sprague-Dawley rat hippocampi are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin. After another centrifugation, the final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay mixture contains the membrane preparation, the radioligand ([3H]8-OH-DPAT), and various concentrations of the competitor compound (the chroman derivative being tested).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Similar protocols are employed for other receptors, using the appropriate tissue homogenate, radioligand, and incubation conditions. For instance, for σ1 receptor binding assays, rat liver membranes and --INVALID-LINK---pentazocine as the radioligand are commonly used.[5]
cAMP Functional Assay
The intrinsic activity of the compounds at the 5-HT1A receptor can be evaluated by measuring their effect on cAMP production in a cell line stably transfected with the receptor, such as GH4ZD10 cells.[1]
-
Cell Culture: GH4ZD10 cells expressing the 5-HT1A receptor are cultured in an appropriate medium.
-
Assay Preparation: Cells are harvested and resuspended in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cells are incubated with a stimulating agent such as Vasoactive Intestinal Peptide (VIP) to increase basal cAMP levels.
-
Compound Addition: Various concentrations of the test compound (chroman derivative) are added to the cell suspension.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the compound to inhibit the VIP-stimulated cAMP production is measured, and the EC50 (concentration for 50% of maximal effect) and the maximal effect (Emax) are calculated to determine if the compound is a full or partial agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for the receptors discussed and a general workflow for a competitive radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT7 Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway
Caption: Workflow for Radioligand Binding Assay
Conclusion
The available data indicate that this compound and its derivatives are a promising class of compounds with high affinity for the 5-HT1A receptor. The stereochemistry at the 3-position and the nature of the substituents at the 5-position and on the amine nitrogen significantly influence the binding affinity and selectivity. Specifically, the (R)-enantiomers generally exhibit higher affinity for the 5-HT1A receptor. Furthermore, derivatives with carboxamide and acetyl groups at the 5-position show particularly high affinity.
While the primary focus of the reviewed literature is on the 5-HT1A receptor, emerging evidence suggests that chroman-3-amine derivatives also interact with other important targets, including the 5-HT7 and sigma-1 receptors. This multitarget profile presents an opportunity for the development of novel therapeutics with unique pharmacological properties. Further research is warranted to fully elucidate the structure-activity relationships of this compound class across a broader range of CNS targets and to explore their therapeutic potential in preclinical models of neurological and psychiatric disorders.
References
- 1. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexacyclododecylamines with Sigma-1 Receptor Affinity and Calcium Channel Modulating Ability [openmedicinalchemistryjournal.com]
Structure-Activity Relationship of 5-Methoxychroman-3-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Methoxychroman-3-amine analogs, focusing on their binding affinities and functional activities at various receptors, primarily serotonin and sigma receptors. The information presented is collated from key studies in the field to aid in the rational design of novel, potent, and selective ligands for therapeutic applications.
Comparative Analysis of Receptor Binding Affinities
The affinity of 5-Methoxychroman-3-amine analogs for different receptors is significantly influenced by substitutions on the chromane ring and the amine moiety. Below are tabulated summaries of binding data from key studies, providing a quantitative comparison of various analogs.
Sigma-1 (σ1) and 5-HT2B Receptor Affinities of 3-Amino-Chromane Analogs
A study on a series of 36 phenethylamine-containing 3-amino-chromane ligands revealed potent and selective binders for the σ1 receptor.[1] The binding affinities (pKi and Ki) for a selection of these analogs at the human σ1, TMEM97 (σ2), and 5-HT2B receptors are presented in Table 1. The data highlights that the (3R,4R) absolute stereochemistry generally leads to higher affinity and selectivity for the σ1 receptor.[1]
Table 1: Binding Affinities (pKi and Ki) of 3-Amino-Chromane Analogs at σ1, TMEM97, and 5-HT2B Receptors [1]
| Compound | Stereochemistry | R Group | σ1 pKi | σ1 Ki (nM) | TMEM97 pKi | TMEM97 Ki (nM) | 5-HT2B pKi | 5-HT2B Ki (nM) |
| 1a | (3R,4R) | H | 8.7 | 2.0 | 7.1 | 79 | <5.0 | >10000 |
| 1b | (3R,4R) | 2-MeO | 8.4 | 4.0 | 6.8 | 158 | 6.4 | 398 |
| 1c | (3R,4R) | 3-MeO | 8.5 | 3.2 | 7.0 | 100 | 6.1 | 794 |
| 1d | (3R,4R) | 4-MeO | 8.6 | 2.5 | 7.2 | 63 | 6.0 | 1000 |
| 1e | (3R,4R) | 4-F | 8.5 | 3.2 | 7.1 | 79 | 6.2 | 631 |
| 2a | (3S,4S) | H | 7.0 | 100 | 6.4 | 398 | 6.4 | 398 |
Data extracted from "Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands".[1]
5-HT1A Receptor Affinities of 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives
A separate study focused on the synthesis of enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans starting from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran.[2] This work provides valuable SAR data regarding substitutions at the 5-position of the chromane ring on the affinity for the 5-HT1A receptor. Generally, (R)-enantiomers displayed higher affinity than their (S)-counterparts.[2]
Table 2: Binding Affinities (Ki) of 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Analogs at the 5-HT1A Receptor [2]
| Compound | Stereochemistry | 5-Substituent | N-Substituent | 5-HT1A Ki (nM) |
| 3a | (R) | -COOCH3 | -N(n-Pr)2 | 1.5 |
| 3b | (S) | -COOCH3 | -N(n-Pr)2 | 25 |
| 4a | (R) | -CONH2 | -N(n-Pr)2 | 3.2 |
| 4b | (S) | -CONH2 | -N(n-Pr)2 | 88 |
| 5a | (R) | -COCH3 | -N(n-Pr)2 | 2.1 |
| 5b | (S) | -COCH3 | -N(n-Pr)2 | 45 |
Data extracted from "Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor".[2]
Signaling Pathways and Functional Activity
The functional consequences of receptor binding are crucial for understanding the therapeutic potential of these analogs.
5-HT1A Receptor-Mediated cAMP Production
Analogs with high affinity for the 5-HT1A receptor were evaluated for their intrinsic activity by measuring their effect on VIP-stimulated cAMP production in GH4ZD10 cells stably transfected with the 5-HT1A receptor.[2] Both full and partial agonists were identified within the series of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyrans.[2] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Figure 1: 5-HT1A Receptor Signaling Pathway.
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, including calcium signaling and the production of reactive oxygen species (ROS). While the direct signaling pathway of the studied 3-amino-chromane analogs was not fully elucidated, their high affinity for the σ1 receptor suggests potential modulation of these pathways.
Figure 2: Potential Sigma-1 Receptor Signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand for a specific receptor.
Figure 3: Radioligand Binding Assay Workflow.
Protocol for 5-HT1A Receptor Binding: [2]
-
Tissue Preparation: Rat hippocampal membranes were used as the source of 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT was used as the specific radioligand.
-
Incubation: Membranes were incubated with the radioligand and various concentrations of the test compounds.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Protocol for σ1, TMEM97, and 5-HT2B Receptor Binding: [1]
-
Assay Source: The binding affinity was determined through the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).
-
Method: A primary screen was performed at a 10 µM concentration of the ligand. For compounds that displaced more than 50% of the radioligand, a full competition binding assay was conducted to determine the pKi value.
cAMP Accumulation Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor that modulates adenylyl cyclase activity.
Protocol for 5-HT1A Functional Activity: [2]
-
Cell Line: GH4ZD10 cells stably transfected with the human 5-HT1A receptor were used.
-
Stimulation: Cells were stimulated with vasoactive intestinal peptide (VIP) to increase basal cAMP levels.
-
Treatment: Cells were then treated with various concentrations of the test compounds.
-
Measurement: The intracellular cAMP levels were measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the compounds to inhibit VIP-stimulated cAMP production was quantified to determine their intrinsic activity (Emax) and potency (EC50).
Conclusion
The structure-activity relationship studies of 5-Methoxychroman-3-amine analogs reveal distinct structural requirements for high affinity and selectivity at different receptor subtypes. For σ1 receptor affinity, the (3R,4R) stereochemistry is preferred, with a degree of tolerance for various substituents on the N-benzyl group. For 5-HT1A receptor affinity, the (R)-enantiomer is generally more potent, and substitutions at the 5-position of the chromane ring with carboxylate esters, amides, and ketones lead to high-affinity ligands. This compiled data and the associated experimental protocols provide a valuable resource for the further development of 5-Methoxychroman-3-amine analogs as selective pharmacological tools and potential therapeutic agents.
References
Cross-Validation of Analytical Techniques for 5-Methoxychroman-3-amine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical techniques applicable to the analysis of 5-Methoxychroman-3-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this compound are not extensively published, this document leverages established methodologies for structurally similar amine hydrochlorides and chroman derivatives to provide a robust framework for method development and cross-validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques. These values are derived from studies on analogous compounds and serve as a benchmark for method development and validation for this compound. The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL to ng/mL range |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation pattern) | Excellent (parent/daughter ion transition) |
| Typical Application | Purity, assay, and stability testing | Impurity profiling, volatile contaminants | Trace level quantification in complex matrices |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols are generalized for the analysis of amine hydrochlorides and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds.[2][3] For amine-containing compounds, reverse-phase HPLC with a C18 column is a common starting point.
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase or a compatible solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at various concentration levels.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 220-300 nm for chroman structures).
-
Injection Volume: 10 µL.
Method Validation Parameters: The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines and includes an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, derivatization is often necessary to improve volatility and chromatographic performance.
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable organic solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for injection.
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the derivatized analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[7]
Sample Preparation: Sample preparation is similar to that for HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for biological samples.
Instrumentation and Conditions:
-
Instrument: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column and Mobile Phase: Similar to HPLC, but often with volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.
-
MS/MS Parameters: The precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment) are selected for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. These parameters need to be optimized for this compound.
Visualizations
Diagrams are provided to illustrate the experimental workflows and logical relationships in the cross-validation process.
Caption: HPLC Experimental Workflow.
Caption: Method Cross-Validation Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. wjarr.com [wjarr.com]
- 7. ajpaonline.com [ajpaonline.com]
A Comparative Analysis of the (R)- and (S)-Enantiomers of 5-Methoxychroman-3-amine Hydrochloride: Efficacy and Receptor Interaction
A comprehensive guide for researchers and drug development professionals detailing the differential effects of the (R)- and (S)-enantiomers of 5-Methoxychroman-3-amine hydrochloride on the serotonergic system. This document provides a comparative analysis of their binding affinities for the 5-HT1A receptor, supported by experimental data and detailed methodologies.
The stereochemistry of a pharmacologically active compound is a critical determinant of its efficacy and interaction with biological targets. In the case of this compound, a molecule with a chiral center at the 3-position of the chroman ring, the (R)- and (S)-enantiomers exhibit distinct pharmacological profiles, particularly in their interaction with the serotonin 5-HT1A receptor. This guide presents a detailed comparison of these enantiomers, providing quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Receptor Binding Affinity
| Compound | Enantiomer | 5-HT1A Receptor Binding Affinity (Ki, nM) |
| Methoxy-Chroman Derivative | (+)-S 20499 | 0.19 |
| Methoxy-Chroman Derivative | (-)-S 20500 | 0.95 |
| Data from Kidd et al., J Pharmacol Exp Ther, 1993.[1] |
This near five-fold difference in binding affinity underscores the importance of stereochemistry in the interaction with the 5-HT1A receptor. The higher affinity of the (+)-enantiomer suggests it is likely the more potent eutomer.
Functional Efficacy: Inhibition of Adenylate Cyclase
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The functional consequence of receptor binding by the enantiomers of the methoxy-chroman derivatives was assessed by their ability to inhibit forskolin-stimulated adenylate cyclase in rat hippocampal homogenates. The study by Kidd et al. (1993) reported that the potency of (+)-S 20499 and (-)-S 20500 in this functional assay corresponded to their respective binding affinities for the 5-HT1A receptor.[1] This indicates that the enantiomer with the higher binding affinity, (+)-S 20499, is also the more potent agonist in eliciting a functional response.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines the methodology to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from rat hippocampus or a cell line expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
(R)- and (S)-enantiomers of this compound.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), varying concentrations of the test compounds ((R)- and (S)-enantiomers), and a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value).
-
For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).
-
Incubate the plates at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase
This protocol describes a method to assess the functional activity of the enantiomers by measuring their ability to inhibit cAMP production.
Materials:
-
Rat hippocampal homogenates or cells expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM isobutylmethylxanthine (IBMX), 0.1% BSA, pH 7.4.
-
ATP (1 mM).
-
GTP (10 µM).
-
Forskolin (10 µM).
-
(R)- and (S)-enantiomers of this compound.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Pre-incubate the hippocampal homogenates with varying concentrations of the test compounds for 15 minutes at 30°C in the assay buffer.
-
Initiate the reaction by adding ATP, GTP, and forskolin.
-
Incubate for 10 minutes at 30°C.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge the samples to pellet the particulate matter.
-
Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC₅₀ values (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by non-linear regression analysis.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
Benchmarking 5-Methoxychroman-3-amine hydrochloride against Known Serotonin Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methoxychroman-3-amine hydrochloride's performance against established serotonin receptor ligands. By presenting supporting experimental data in a clear and structured format, this document aims to facilitate informed decisions in research and drug development.
Introduction
This compound is a derivative of 3-aminochroman, a scaffold that has garnered interest for its potential to selectively target G protein-coupled receptors (GPCRs). Understanding its binding affinity and functional activity at serotonin (5-HT) receptors is crucial for elucidating its pharmacological profile and therapeutic potential. This guide benchmarks this compound and its close analogs against three well-characterized serotonin receptor ligands: Buspirone, a 5-HT1A partial agonist; Ketanserin, a 5-HT2A antagonist; and Sumatriptan, a 5-HT1B/1D agonist.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of 3-aminochromane derivatives (as representative compounds for this compound) and the selected benchmark ligands across a range of human serotonin receptor subtypes. Data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4]
| Receptor Subtype | 3-Aminochromane Derivatives (Ki, nM) | Buspirone (Ki, nM) | Ketanserin (Ki, nM) | Sumatriptan (Ki, nM) |
| 5-HT1A | 74 (for analog 3c)[5] | 14.5[6] | 130[7] | 20-30[8] |
| 5-HT1B | >10,000 (for (+)-3a)[9] | 832[6] | >10,000 | 7.7 - 11.07[8][10] |
| 5-HT1D | Not Available | 282[6] | >10,000 | 5.8 - 6.58[8][10] |
| 5-HT2A | >10,000 (for (+)-3a)[9] | 50[6] | 2-3[7] | >10,000 |
| 5-HT2B | 3.5 (for analog 3g)[5] | >10,000 | >10,000 | >10,000 |
| 5-HT2C | Not Available | 2,640[6] | 28[7] | >10,000 |
| 5-HT6 | Not Available | 2,380[6] | ~300[7] | >500[8] |
| 5-HT7 | Low nM Affinity (unspecified value)[11] | 3,920[6] | Not Available | >10,000 |
Note: Data for 3-aminochromane derivatives are based on published values for close structural analogs, as a comprehensive profile for this compound is not publicly available. The specific analog is mentioned where the data originates.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (this compound or benchmark ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture of cell membranes, radioligand, and varying concentrations of the test compound is incubated in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target human serotonin receptor subtype.
-
Assay medium (e.g., DMEM with 0.5 mM IBMX).
-
Test compound.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.
-
Compound Addition: The assay medium is replaced with fresh medium containing varying concentrations of the test compound. For antagonist assays, cells are pre-incubated with the antagonist before adding an agonist.
-
Stimulation (for Gi-coupled receptors): Forskolin is added to stimulate cAMP production.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's protocol of the cAMP detection kit.
-
Data Analysis: A standard curve is used to determine the cAMP concentration in each well. The data is then plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Mandatory Visualizations
Caption: A diagram illustrating the 5-HT2A receptor signaling cascade.
Caption: A flowchart of the radioligand binding assay experimental workflow.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 3. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 4. Ki Database - Wikipedia [en.wikipedia.org]
- 5. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. Ketanserin [medbox.iiab.me]
- 8. acnp.org [acnp.org]
- 9. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxychroman-3-amine Hydrochloride and Alternative Monoamine-Targeting Agents
This guide provides a detailed comparison of the in vitro and in vivo activities of 5-Methoxychroman-3-amine hydrochloride and two prominent alternative compounds, Fluoxetine and Buspirone. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' pharmacological profiles. Due to the limited availability of specific experimental data for this compound, data for the closely related and potent 5-HT1A receptor agonist, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), is used as a proxy to infer its likely activity profile.
Executive Summary
This compound, represented by its analog 5-MeO-DPAC, demonstrates a highly selective and potent interaction with the serotonin 5-HT1A receptor. This profile suggests its potential as a targeted therapeutic agent with possible anxiolytic and antidepressant effects. In comparison, Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI), primarily blocking the serotonin transporter (SERT), while Buspirone is a partial agonist at the 5-HT1A receptor. The distinct mechanisms of these compounds result in different in vitro binding profiles and in vivo behavioral outcomes.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, in nM) of 5-MeO-DPAC (as a proxy for this compound), Fluoxetine, and Buspirone at their primary targets and key selectivity-determining receptors. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Ki (nM) | Secondary Targets | Ki (nM) |
| 5-MeO-DPAC | 5-HT1A Receptor | ~1 | 5-HT2A Receptor | >1000 |
| D2 Receptor | >1000 | |||
| Fluoxetine | Serotonin Transporter (SERT) | 0.9 - 2.6 | Norepinephrine Transporter (NET) | 150 - 410 |
| Dopamine Transporter (DAT) | 1600 - 2900 | |||
| Buspirone | 5-HT1A Receptor | 7.13 - 25 | Dopamine D2 Receptor | ~500 |
In Vivo Behavioral Effects
The table below presents a summary of the in vivo behavioral effects observed for the compounds in relevant animal models.
| Compound | Animal Model | Dose Range | Key Effects |
| 5-MeO-DPAC | Lordosis Behavior (Rat) | 200-2000 ng | Inhibition of lordosis behavior, indicative of 5-HT1A agonism. |
| Fluoxetine | Forced Swim Test (Mouse/Rat) | 0.5 - 40 mg/kg | Decreased immobility time, suggesting antidepressant-like activity.[1][2][3][4][5] |
| Buspirone | Elevated Plus-Maze (Mouse/Rat) | 0.03 - 5.0 mg/kg | Anxiolytic-like effects at lower doses, with behavioral suppression at higher doses.[6][7][8][9] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
-
Receptor Source: Membranes from cells (e.g., HEK293) expressing the human 5-HT1A receptor or from rat hippocampal tissue.
-
Radioligand: [3H]8-OH-DPAT, a high-affinity 5-HT1A receptor agonist.
-
Procedure:
-
Incubate the receptor-containing membranes with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant activity.[4]
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
The number of entries and the time spent in the open and closed arms are recorded.
-
An increase in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic effect.
-
Mandatory Visualization
Caption: Signaling pathway of a 5-HT1A receptor agonist.
Caption: Workflow for in vitro and in vivo compound comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Mesulergine antagonism towards the fluoxetine anti-immobility effect in the forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Comparative Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The reproducible synthesis of novel chemical entities is a cornerstone of drug discovery and development. 5-Methoxychroman-3-amine hydrochloride is a valuable building block for the synthesis of various biologically active molecules. This guide provides a comparative analysis of proposed synthetic routes to this compound, offering a detailed examination of potential methodologies, their reproducibility, and data-driven insights to inform your synthetic strategy. As no direct synthesis of this compound has been prominently reported in the literature, this guide outlines plausible synthetic pathways based on established chemical transformations for analogous structures.
The proposed synthetic strategies are centered around a key intermediate, 5-methoxychroman-3-one . From this intermediate, several routes to the target amine are explored and compared.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed and evaluated:
-
Route 1: Reductive Amination of 5-Methoxychroman-3-one. This is a direct and often high-yielding method for the conversion of a ketone to an amine.
-
Route 2: Gabriel Synthesis from a Halogenated Precursor. A classic and reliable method for the synthesis of primary amines, avoiding over-alkylation byproducts.
A third potential route, the Leuckart-Wallach reaction , is also considered as an alternative reductive amination technique.
Data Presentation: Comparison of Proposed Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Alternative: Leuckart-Wallach |
| Starting Material | 5-Methoxychroman-3-one | 3-Bromo-5-methoxychroman | 5-Methoxychroman-3-one |
| Key Reagents | Ammonium chloride, Sodium cyanoborohydride | Potassium phthalimide, Hydrazine | Formic acid, Ammonium formate |
| Estimated Overall Yield | Moderate to High | Moderate | Moderate |
| Key Advantages | Typically a one-pot reaction from the ketone; milder conditions often possible. | High selectivity for primary amine formation; avoids over-alkylation.[1][2][3][4] | Uses inexpensive reagents; can be a one-pot reaction.[5][6] |
| Key Disadvantages | Potential for side reactions; requires careful control of pH.[7][8][9][10] | Requires the synthesis of a halogenated intermediate; multi-step process. | Requires high reaction temperatures; can produce N-formylated byproducts.[5][6] |
| Reproducibility | Generally good, but can be sensitive to reaction conditions. | High, as it involves well-established, robust reactions. | Can be variable depending on the substrate and precise conditions. |
Experimental Protocols
Synthesis of Key Intermediate: 5-Methoxychroman-3-one
A reported five-step synthesis starting from 3-methoxyphenol provides a viable route to the key intermediate, 5-methoxychroman-3-one. This method involves the protection of the hydroxyl group, selective lithiation, reaction with ethyl bromoacetate, deprotection, and subsequent cyclization.
Route 1: Reductive Amination of 5-Methoxychroman-3-one
This protocol is based on general procedures for the reductive amination of ketones.
Step 1: Imine Formation and Reduction
-
To a solution of 5-methoxychroman-3-one (1.0 eq) in methanol, add ammonium chloride (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-methoxychroman-3-amine.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Route 2: Gabriel Synthesis from 3-Bromo-5-methoxychroman
This route first requires the synthesis of 3-bromo-5-methoxychroman from 5-methoxychroman-3-ol, which can be obtained by the reduction of 5-methoxychroman-3-one.
Step 1: Synthesis of N-(5-Methoxychroman-3-yl)phthalimide
-
To a solution of 3-bromo-5-methoxychroman (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.2 eq).[11]
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield N-(5-methoxychroman-3-yl)phthalimide.
Step 2: Hydrazinolysis to Yield the Primary Amine
-
Suspend the N-(5-methoxychroman-3-yl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxychroman-3-amine.
Step 3: Hydrochloride Salt Formation
-
Follow the procedure outlined in Route 1, Step 2.
Mandatory Visualizations
Caption: Proposed synthetic pathways to this compound.
Conclusion
Both proposed routes offer viable, albeit unoptimized, pathways to the target compound. The choice between Reductive Amination and the Gabriel Synthesis will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. Reductive amination is likely to be a more direct route from the key ketone intermediate, though it may require more optimization to minimize side products. The Gabriel synthesis, while longer, is a robust and highly reliable method for the preparation of primary amines and may offer higher purity of the final product. The Leuckart-Wallach reaction presents a cost-effective alternative, but the harsh reaction conditions may not be suitable for all substrates and can lead to byproduct formation. Further experimental validation is necessary to determine the optimal and most reproducible method for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. perlego.com [perlego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Guide to the Inter-Laboratory Comparison of 5-Methoxychroman-3-amine Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 5-Methoxychroman-3-amine hydrochloride. Ensuring analytical methods are robust, reproducible, and consistent across different laboratories is critical for regulatory submission, quality control, and collaborative research in drug development. This document outlines detailed experimental protocols for key analytical techniques, presents a structure for comparative data analysis, and offers a standardized approach to validating the analytical procedures for this compound.
While no formal inter-laboratory comparison study for this specific molecule has been published, this guide is built upon established analytical methodologies for similar chroman derivatives and amine hydrochlorides. The provided data is hypothetical but represents realistic expectations for such a study.
Analytical Techniques & Rationale
The comprehensive analysis of this compound requires multiple orthogonal techniques to assess identity, purity, and structure. The following methods are recommended for a thorough inter-laboratory comparison:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities. Its wide applicability makes it a cornerstone of pharmaceutical analysis.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometry detector provides definitive identification of separated components.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structural confirmation and characterization of the molecule.[5][6]
The relationship and data output of these complementary techniques are illustrated below.
Experimental Protocols
The following protocols are provided as a standardized baseline for all participating laboratories. Adherence to these methods is crucial for minimizing inter-laboratory variability.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
This method is designed to determine the purity of the analyte by calculating the area percentage of the main peak.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is for identifying potential volatile impurities. Note that amine hydrochlorides can be challenging to analyze directly by GC-MS and may require derivatization or a high-temperature injector to release the free amine.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5MS or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature: 280°C (to facilitate dissociation of the hydrochloride salt).
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 m/z.
-
-
Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Note: Avoid methanol to prevent potential imine formation artifacts.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Procedure: Acquire standard ¹H and ¹³C spectra. Process the data and compare the observed chemical shifts, multiplicities, and integrations to the expected structure of 5-Methoxychroman-3-amine.
Inter-Laboratory Comparison Workflow
A successful comparison study requires careful coordination. The workflow below outlines the key stages from sample distribution to final data analysis.
Data Presentation and Comparison
Data should be collected and summarized in a standardized format to allow for direct comparison. The following tables present hypothetical results from three laboratories to illustrate this process.
Table 1: Comparative HPLC Purity Results
| Laboratory | Retention Time (min) | Purity by Area % | Largest Impurity (%) |
| Lab A | 10.21 | 99.65% | 0.12% (at RRT 1.15) |
| Lab B | 10.25 | 99.58% | 0.15% (at RRT 1.14) |
| Lab C | 10.19 | 99.71% | 0.11% (at RRT 1.15) |
| Mean | 10.22 | 99.65% | 0.13% |
| Std. Dev. | 0.03 | 0.07 | 0.02 |
| RSD (%) | 0.29% | 0.07% | 15.38% |
RRT = Relative Retention Time
Table 2: Comparative GC-MS Impurity Identification
| Laboratory | Volatile Impurity Detected | Retention Time (min) | Proposed Identity (from MS Library) |
| Lab A | Yes | 8.54 | Dichloromethane (solvent) |
| Lab B | Yes | 8.55 | Dichloromethane (solvent) |
| Lab C | Yes | 8.53 | Dichloromethane (solvent) |
Table 3: Comparative ¹H NMR Structural Confirmation
| Laboratory | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Conclusion |
| Lab A | 6.7-7.2 | ~3.75 (singlet) | Structure Confirmed |
| Lab B | 6.7-7.2 | ~3.76 (singlet) | Structure Confirmed |
| Lab C | 6.7-7.2 | ~3.75 (singlet) | Structure Confirmed |
Conclusion and Best Practices
This guide provides the necessary framework for a robust inter-laboratory study on the analysis of this compound. Key factors for a successful comparison include:
-
A single, homogenized batch of the reference material distributed to all participants.
-
Strict adherence to the standardized analytical protocols.
-
Use of calibrated and well-maintained instrumentation.
-
Transparent reporting of all data, including any deviations from the protocol.
By following this guide, researchers and drug development professionals can establish a high degree of confidence in their analytical results, ensuring consistency and reliability across different sites and paving the way for successful product development and regulatory approval.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 3. waters.com [waters.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cernobioscience.com [cernobioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxychroman-3-amine Hydrochloride: A Procedural Guide
For researchers and professionals in drug development, the integrity of their work is intrinsically linked to the safety and compliance of their laboratory practices. The proper disposal of chemical reagents, such as 5-Methoxychroman-3-amine hydrochloride, is a critical component of this responsibility. Adherence to established protocols not only mitigates potential environmental and health risks but also ensures a secure and compliant research environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, emphasizing immediate safety measures and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the compound, if available, and adhere to general best practices for handling amine compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use splash goggles or safety glasses to shield against accidental splashes.
-
Lab Coat: A standard laboratory coat is essential to protect clothing and skin.
Handling and Storage:
-
Store the compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as acids and oxidizing agents to prevent hazardous reactions.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in accordance with institutional, local, and national regulations. The following is a general guide based on best practices for chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate from Other Waste Streams: It is crucial to keep amine waste separate from other chemical wastes to prevent dangerous reactions.[1] Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or corrosive materials unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.[2]
Step 2: Containerization and Labeling
-
Use a Dedicated and Compatible Container: Store the waste in a container made of a material compatible with amines, such as certain types of plastic.[1][2]
-
Clear and Accurate Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any other components in the waste mixture. Include appropriate hazard warnings.[1] The container should be kept tightly sealed to prevent leaks or the release of fumes.[1]
Step 3: Storage of Waste
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[1]
Step 4: Professional Disposal
-
Contact a Licensed Waste Disposal Service: The primary and recommended method for disposing of amine waste is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste safely and in an environmentally responsible manner.[1]
-
Institutional EHS Office: Your institution's Environmental Health and Safety (EHS) office is a key resource. Contact them for guidance and to arrange for the pickup and final disposal of the chemical waste.[2]
-
Avoid Improper Disposal: Never dispose of amines down the drain or in the regular trash.[1][3] Amines can be harmful to aquatic life and ecosystems.[1]
Step 5: Spill Management
-
Preparedness: Be prepared for accidental spills by having appropriate spill containment materials readily available, such as absorbent pads and neutralizing agents.[1]
-
Response: In the event of a spill, follow your laboratory's established spill response procedures. Personnel involved in the cleanup must wear the appropriate PPE.[1]
Step 6: Record Keeping
-
Maintain Disposal Records: Keep accurate records of the chemical waste disposal, including the quantity, date, and method of disposal, as required by regulations.[1]
Quantitative Data Summary
For the safe handling and disposal of this compound and similar amine compounds, the following quantitative data, primarily related to general chemical waste characteristics, should be considered.
| Parameter | Guideline/Value | Source/Regulation |
| pH of Aqueous Waste | Must not be ≤ 2 or ≥ 12.5 to be considered non-corrosive. | EPA Hazardous Waste Characteristics[4] |
| Container Rinsing | Triple rinse empty containers with a suitable solvent. | General Laboratory Best Practices[2] |
| Waste Accumulation | Follow institutional limits for satellite accumulation areas. | Institutional EHS Guidelines |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methoxychroman-3-amine hydrochloride
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxychroman-3-amine hydrochloride. Adherence to these procedures is vital for ensuring personal safety, maintaining a secure laboratory environment, and ensuring compliant disposal.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Item | Standard / Specification | Purpose |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if splashing is a risk. | ANSI Z87.1 (US) or EN 166 (EU).[1][2] | To protect eyes and face from dust particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Check manufacturer's compatibility chart. | To prevent direct skin contact.[1][2][3] Gloves should be inspected before use and removed properly to avoid contamination.[2] |
| Body Protection | A properly fitting, buttoned lab coat or other protective clothing. | N/A | To protect skin from accidental exposure.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust or aerosols may be generated.[2] | NIOSH (US) or EN 149 (EU). | To prevent inhalation of fine dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure safe handling from preparation to cleanup. All operations involving the solid compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[1][4]
Step 1: Pre-Handling Preparation
-
Review Safety Protocols: Before beginning work, review this guide and the general safety procedures for your laboratory.
-
Designate Workspace: Prepare a clean, designated area for handling, such as a chemical fume hood.
-
Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are unobstructed and nearby.[5]
Step 2: Donning PPE
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 3: Handling the Compound
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust.[1] Use gentle movements and appropriate tools.
-
Transfer & Dissolution: Add the compound to the solvent or reaction mixture slowly and carefully. If heating is required, do so under controlled conditions to avoid generating vapors or aerosols.
Step 4: Post-Handling & Cleanup
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water after handling is complete.[1]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[4][5][6]
Disposal Plan
Improper disposal of chemical waste can pose a significant risk to personnel and the environment. Direct disposal into drains or general trash is strictly prohibited.[7]
Step 1: Waste Segregation
-
Solid Waste: Collect any unused solid compound, contaminated weigh boats, and disposable PPE (like gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
Step 2: Waste Container Management
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Keep waste containers securely sealed when not in use. Store them in a designated satellite accumulation area with secondary containment.[7]
Step 3: Final Disposal
-
Professional Removal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management service.[5][7] Dispose of the contents and container in accordance with all local, regional, and national regulations.[5][8]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
